Product packaging for 6-Chloro-5-fluoronicotinaldehyde(Cat. No.:CAS No. 950691-52-8)

6-Chloro-5-fluoronicotinaldehyde

Cat. No.: B113336
CAS No.: 950691-52-8
M. Wt: 159.54 g/mol
InChI Key: MNOGYCPIVIXHRK-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoronicotinaldehyde is a versatile fluorinated and chlorinated pyridine derivative that serves as a critical synthetic intermediate in advanced research, particularly in the field of radiochemistry. Its primary research value is demonstrated in the development of novel positron emission tomography (PET) tracers. Specifically, this compound has been utilized as a key precursor in the synthesis of [[18F]AldoView], a first-in-class, highly selective radiotracer for imaging aldosterone synthase (CYP11B2) activity . This application is pivotal for the detection of aldosterone-producing adenomas in patients with primary hyperaldosteronism, offering a potential non-invasive alternative to current diagnostic methods . The strategic placement of both chlorine and fluorine atoms on the nicotinaldehyde scaffold makes it a privileged building block in medicinal chemistry for constructing more complex, biologically active molecules. Its structure is amenable to further functionalization, enabling researchers to explore its incorporation into protein degraders or other small-molecule inhibitors targeting various disease pathways. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClFNO B113336 6-Chloro-5-fluoronicotinaldehyde CAS No. 950691-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOGYCPIVIXHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617065
Record name 6-Chloro-5-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950691-52-8
Record name 6-Chloro-5-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-fluoronicotinaldehyde is a halogenated pyridine derivative that serves as a key building block in the synthesis of a variety of biologically active molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an aldehyde functional group on the pyridine ring, provides a versatile scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, its characteristic spectral data, and a discussion of its reactivity and applications in drug discovery and agrochemical development.

Chemical and Physical Properties

This compound, also known as 6-chloro-5-fluoropyridine-3-carbaldehyde, is a solid at room temperature.[1][2][3][4] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₃ClFNO[4][5]
Molecular Weight 159.55 g/mol [4][5]
CAS Number 950691-52-8[6]
MDL Number MFCD13189060[5]
Physical Form Solid[2][3]
Purity ≥97%[3]
Storage Temperature 2-8°C, under inert atmosphere[7]
SMILES O=Cc1cnc(Cl)c(F)c1[1]
InChI 1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H[1]
InChI Key MNOGYCPIVIXHRK-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (6-chloro-5-fluoro-pyridin-3-yl)methanol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high yields.[7][8]

Synthesis via Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the primary alcohol to the aldehyde.[7][9]

Experimental Protocol:

  • Preparation of the Activating Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (DMSO, 2.0 to 2.5 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir the resulting mixture for 15-30 minutes at -78 °C.[9]

  • Oxidation of the Alcohol: Dissolve (6-chloro-5-fluoro-pyridin-3-yl)methanol (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the reaction mixture at this temperature for 30-60 minutes.

  • Quenching the Reaction: Add triethylamine (TEA, 4.0 to 5.0 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Swern_Oxidation_Workflow cluster_activation Activation of DMSO cluster_oxidation Oxidation DMSO DMSO ActivatedDMSO Activated DMSO (Chlorosulfonium ylide) DMSO->ActivatedDMSO -78 °C, DCM OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alcohol (6-chloro-5-fluoro-pyridin-3-yl)methanol ActivatedDMSO->Alcohol Reaction Intermediate Alkoxysulfonium salt Alcohol->Intermediate Aldehyde This compound Intermediate->Aldehyde Triethylamine

Caption: Workflow for the Swern oxidation of (6-chloro-5-fluoro-pyridin-3-yl)methanol.

Spectral Data and Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm)
H-2~8.5-8.7
H-4~8.0-8.2
Aldehyde CHO~9.9-10.1

The aldehyde proton will appear as a singlet significantly downfield. The two aromatic protons will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C=O (Aldehyde)~188-192
C-5 (C-F)~155-160 (d, J ≈ 250 Hz)
C-6 (C-Cl)~150-155
C-2~150-154
C-3~130-135
C-4~120-125

The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak will be observed.[10]

Predicted Mass Spectrometry Fragmentation
m/z Fragment
159/161[M]⁺
130/132[M-CHO]⁺
124[M-Cl]⁺

Common fragmentation pathways for aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺).[11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode
~2820 and ~2720C-H stretch of the aldehyde
~1700-1710C=O stretch of the aldehyde
~1550-1600C=C and C=N stretching of the pyridine ring
~1200-1250C-F stretch
~700-800C-Cl stretch

The C=O stretching frequency is a strong and sharp band, characteristic of the aldehyde functional group.[12]

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its aldehyde group and the potential for nucleophilic aromatic substitution of the chlorine atom.

Reactivity of the Aldehyde Group

The aldehyde functional group can undergo a wide range of transformations, including:

  • Oxidation: to the corresponding carboxylic acid (6-chloro-5-fluoronicotinic acid).

  • Reduction: to the primary alcohol ((6-chloro-5-fluoro-pyridin-3-yl)methanol).

  • Reductive Amination: to form various substituted amines.

  • Wittig Reaction: to generate alkenes.

  • Aldol and Knoevenagel Condensations: to form α,β-unsaturated carbonyl compounds.

Applications in Drug Discovery

Halogenated pyridines are prevalent scaffolds in medicinal chemistry.[13] The presence of chlorine and fluorine atoms in this compound can enhance the biological activity and pharmacokinetic properties of the resulting drug candidates. This compound is a valuable starting material for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs.[14][15] The pyridine ring can act as a hinge-binding motif in the ATP-binding site of kinases.

Drug_Discovery_Pathway Start This compound Reaction1 Reductive Amination Start->Reaction1 Reaction2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction2 Intermediate Substituted Pyridine Intermediate Reaction1->Intermediate Reaction2->Intermediate FinalProduct Kinase Inhibitor (e.g., for cancer therapy) Intermediate->FinalProduct Further Functionalization

Caption: Role of this compound in kinase inhibitor synthesis.

Applications in Agrochemicals

Similar to its utility in pharmaceuticals, this compound is also a key intermediate in the synthesis of modern agrochemicals, including fungicides, herbicides, and insecticides.[16] The fluorinated pyridine moiety is a common feature in many successful agrochemical products, contributing to their enhanced efficacy and metabolic stability.

Safety Information

This compound is harmful if swallowed and may cause skin and eye irritation.[5][17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Safety Information
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the fields of drug discovery and agrochemical research. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an important tool for synthetic chemists. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for researchers working with this compound.

References

6-Chloro-5-fluoronicotinaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-5-fluoronicotinaldehyde, a key chemical intermediate. It details its chemical structure, IUPAC name, physicochemical properties, and a representative synthesis protocol.

Chemical Structure and IUPAC Name

This compound is a substituted pyridine derivative. Its structure features a pyridine ring with a chlorine atom at the 6-position, a fluorine atom at the 5-position, and a formyl (aldehyde) group at the 3-position.

IUPAC Name: 6-Chloro-5-fluoropyridine-3-carbaldehyde[1]

Chemical Structure:

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for handling, storage, and application in a research and development setting.

PropertyValueReference
Molecular Formula C₆H₃ClFNO[2][3][4]
Molecular Weight 159.55 g/mol [1][2][3]
CAS Number 950691-52-8[1]
Physical Form Solid[2][3][5]
Purity Typically ≥97%[3][5]
Storage Temperature 2-8°C, under inert atmosphere[5]
SMILES String FC1=CC(C=O)=CN=C1Cl[2]
InChI Key MNOGYCPIVIXHRK-UHFFFAOYSA-N[2]
Signal Word Warning[2][3][5]
Hazard Statements H302 (Harmful if swallowed)[2][5]

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is through the oxidation of the corresponding alcohol, (6-Chloro-5-fluoropyridin-3-yl)methanol. The following is a representative experimental protocol.

Reaction: Oxidation of (6-Chloro-5-fluoropyridin-3-yl)methanol

Reagents and Materials:

  • (6-Chloro-5-fluoropyridin-3-yl)methanol

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of (6-Chloro-5-fluoropyridin-3-yl)methanol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add an excess of activated manganese dioxide (MnO₂). The reaction is typically performed at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously. The progress of the oxidation can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite or filter paper to remove the manganese dioxide. Wash the filter cake with additional dichloromethane to ensure all the product is collected.

  • Purification: Combine the organic filtrates and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding alcohol precursor.

Synthesis_Workflow Reactant (6-Chloro-5-fluoropyridin-3-yl)methanol in Dichloromethane Oxidation Oxidation with Manganese Dioxide (MnO₂) Reactant->Oxidation Stir at RT Filtration Filtration to remove MnO₂ Oxidation->Filtration Drying Drying of organic phase Filtration->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

References

An In-Depth Technical Guide to 6-Chloro-5-fluoronicotinaldehyde: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-fluoronicotinaldehyde is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group alongside chloro and fluoro moieties, makes it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound, intended to support researchers and scientists in its effective utilization in drug discovery and development programs.

Core Molecular and Physical Properties

This compound, also known as 6-chloro-5-fluoro-3-pyridinecarboxaldehyde, is a solid organic compound at room temperature.[1] The strategic placement of both a chlorine and a highly electronegative fluorine atom on the pyridine ring significantly influences the molecule's electronic properties and reactivity, making it an attractive scaffold for creating novel therapeutic agents.[2]

Table 1: Physicochemical and Identification Data for this compound [1]

PropertyValue
Molecular Formula C₆H₃ClFNO
Molecular Weight 159.55 g/mol
CAS Number 950691-52-8
Appearance Solid
InChI 1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H
SMILES O=Cc1cncc(c1F)Cl

Synthesis and Handling

The synthesis of fluorinated pyridine derivatives is a critical area of research in organic chemistry due to their prevalence in pharmaceuticals.[2][3][4] While specific, detailed protocols for the industrial-scale synthesis of this compound are often proprietary, general methodologies for the preparation of fluorinated and chlorinated pyridine aldehydes provide a basis for its laboratory-scale preparation.

General Synthetic Approach

The preparation of this compound likely involves a multi-step synthesis starting from a more readily available pyridine derivative. A plausible synthetic workflow is outlined below. This conceptual pathway is based on established methods for the synthesis of substituted pyridines.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start Substituted Pyridine step1 Halogenation start->step1 Introduction of Cl and F step2 Formylation step1->step2 Introduction of -CHO group product This compound step2->product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis of a Substituted Nicotinaldehyde

While a specific protocol for this compound is not publicly available, the following is a representative procedure for the synthesis of a related nicotinaldehyde derivative, which illustrates the general chemical transformations that may be involved. This procedure involves the conversion of a nicotinic acid to a morpholinamide, followed by reduction to the aldehyde.

Step 1: Amide Formation

  • Suspend the starting substituted nicotinic acid in a suitable dry solvent such as dichloromethane in a three-necked round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a chlorinating agent, such as thionyl chloride, dropwise to the suspension.

  • Allow the reaction mixture to stir at room temperature until a clear solution is formed.

  • In a separate flask, dissolve the desired amine (e.g., morpholine) and a base (e.g., triethylamine) in the same dry solvent.

  • Cool the acid chloride solution back to 0°C and add the amine solution dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction by quenching with water, separating the organic layer, and washing with saturated sodium bicarbonate solution and brine.

Step 2: Reduction to Aldehyde

  • Dissolve the resulting amide in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add a reducing agent, such as lithium tri-tert-butoxyaluminum hydride, dropwise, maintaining a low temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using column chromatography to yield the final aldehyde.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an acute toxicant if swallowed.[1]

Table 2: Hazard and Precautionary Statements [1]

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below based on the analysis of its functional groups and structural analogs.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet further downfield. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and aldehyde groups.[5][6][7]

¹³C NMR: The carbon NMR spectrum will display six unique signals for each carbon atom in the molecule. The carbon of the aldehyde group will have the largest chemical shift. The chemical shifts of the ring carbons will be influenced by the attached substituents.[8][9]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H ~10.0sAldehyde proton (CHO)
~8.5 - 9.0dProton at C2 of the pyridine ring
~8.0 - 8.5ddProton at C4 of the pyridine ring
¹³C ~190sCarbonyl carbon (CHO)
~160d (C-F)Carbon bearing fluorine (C5)
~150sCarbon bearing chlorine (C6)
~145dCarbon at C2
~130sCarbon bearing the aldehyde group (C3)
~125dCarbon at C4

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the strong absorption band of the carbonyl group (C=O) of the aldehyde. Aromatic C-H and C=C/C=N stretching vibrations will also be present.[10][11][12]

Table 4: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
Aldehyde C-H Stretch2830-2695Medium
Aromatic C-H Stretch>3000Medium
Carbonyl (C=O) Stretch~1700Strong
Aromatic C=C and C=N Stretches1600-1400Medium-Strong
C-Cl Stretch800-600Strong
C-F Stretch1400-1000Strong
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic M+2 peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the presence of the ³⁷Cl isotope. Fragmentation will likely involve the loss of the aldehyde group (CHO), chlorine, and other neutral fragments.[13][14][15]

Table 5: Expected Mass Spectrometry Fragmentation

m/z ValueIdentityNotes
159/161[C₆H₃ClFNO]⁺Molecular ion (M⁺ and M+2 peaks)
130/132[C₅H₃ClFN]⁺Loss of CHO
124[C₆H₃FNO]⁺Loss of Cl
77[C₅H₄N]⁺A common fragment for pyridine derivatives

Applications in Drug Discovery

Halogenated pyridines, such as this compound, are pivotal intermediates in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The aldehyde functionality of this compound serves as a versatile handle for constructing more complex molecular architectures through reactions like reductive amination, Wittig reactions, and condensations. The chloro and fluoro substituents can enhance the binding affinity of the final compound to the target kinase and improve its pharmacokinetic properties, such as metabolic stability.

A common application of such intermediates is in the synthesis of ATP-competitive kinase inhibitors, where the substituted pyridine core can mimic the adenine ring of ATP, binding to the hinge region of the kinase.

G cluster_intermediate Key Intermediate cluster_reactions Chemical Transformations cluster_inhibitor Final Product intermediate This compound reaction1 Reductive Amination intermediate->reaction1 Addition of R-NH₂ reaction2 Coupling Reaction reaction1->reaction2 Further functionalization inhibitor Kinase Inhibitor Scaffold reaction2->inhibitor

Caption: General synthetic utility in the development of kinase inhibitors.

Conclusion

This compound is a strategically important chemical intermediate for the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity make it an invaluable tool for the synthesis of novel, biologically active compounds. This guide provides foundational technical information to aid researchers in the effective and safe use of this compound in their drug discovery efforts.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Chloro-5-fluoronicotinaldehyde is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its trifunctionalized pyridine core, featuring an aldehyde, a chlorine atom, and a fluorine atom, offers multiple points for molecular elaboration, making it a valuable intermediate for drug discovery and development professionals. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, grounded in established chemical principles and supported by literature precedents. We will explore two primary strategies: the direct formylation of a 2-chloro-3-fluoropyridine precursor and the selective oxidation of a 3-methyl-substituted pyridine. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability. Halogenated pyridines, in particular, are prevalent scaffolds in a multitude of commercial drugs and agrochemicals. This compound (also known as 2-chloro-5-fluoro-3-pyridinecarboxaldehyde) has emerged as a critical intermediate, enabling the synthesis of complex molecular architectures. The presence of the aldehyde functionality allows for a wide range of subsequent transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid, while the chloro and fluoro substituents provide opportunities for nucleophilic aromatic substitution and cross-coupling reactions.

This guide will dissect the synthetic challenges and opportunities associated with this target molecule, providing a detailed analysis of plausible and field-proven synthetic routes.

Pathway I: Formylation of 2-Chloro-3-fluoropyridine

This approach focuses on the introduction of the aldehyde group onto a pre-functionalized 2-chloro-3-fluoropyridine ring. The success of this pathway hinges on the regioselective installation of the formyl group at the C-5 position.

Step 1: Synthesis of the Key Intermediate: 2-Chloro-3-fluoropyridine

A robust and scalable synthesis of 2-chloro-3-fluoropyridine is paramount for this pathway. A common and effective method is the diazotization of 2-chloro-3-aminopyridine followed by a fluorination reaction, such as the Balz-Schiemann reaction or a modification thereof.[1][2][3][4]

Reaction Scheme:

Synthesis of 2-Chloro-3-fluoropyridine start 2-Chloro-3-aminopyridine product 2-Chloro-3-fluoropyridine start->product Diazotization/ Fluorination reagents 1. t-BuONO, CuF2 2. Acetonitrile, 60°C

Figure 1: Synthesis of 2-Chloro-3-fluoropyridine.

Experimental Protocol: Synthesis of 2-Chloro-3-fluoropyridine

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add copper(II) fluoride (1.2 equivalents) and acetonitrile.

  • Addition of Reagents: Under an inert nitrogen atmosphere, add tert-butyl nitrite (1.1 equivalents) to the suspension.

  • Diazotization: Cool the mixture to 0°C and slowly add a solution of 2-chloro-3-aminopyridine (1.0 equivalent) in acetonitrile, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture, pour it into ice-water, and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-chloro-3-fluoropyridine.[1]

Step 2: Regioselective Formylation of 2-Chloro-3-fluoropyridine

The introduction of the formyl group at the C-5 position of 2-chloro-3-fluoropyridine is a significant challenge due to the directing effects of the existing substituents and the inherent reactivity of the pyridine ring.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] However, the pyridine ring is electron-deficient, and the presence of two electron-withdrawing halogens further deactivates the ring towards electrophilic substitution. Therefore, forcing conditions would likely be required, which could lead to low yields and side reactions. The regioselectivity would be governed by the combined electronic and steric effects of the chloro and fluoro groups, as well as the pyridine nitrogen. A definitive prediction of the major regioisomer is difficult without experimental data for this specific substrate.

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[9][10] In this approach, a directing group guides a strong base (typically an organolithium reagent) to deprotonate an adjacent position, creating a nucleophilic organometallic species that can then be quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group.

For 2-chloro-3-fluoropyridine, the pyridine nitrogen, the chlorine, and the fluorine can all act as directing groups. Analysis of the relative acidities of the ring protons suggests that the proton at the C-4 position is the most likely to be abstracted due to the combined inductive effects of the adjacent fluorine and the pyridine nitrogen. However, lithiation at C-2, ortho to the pyridine nitrogen, is also a possibility. Based on studies of similar systems, regioselective deprotonation at the C-2 position is a likely outcome, which would not lead to the desired product.[11] Therefore, while DoM is a powerful technique, achieving formylation at the C-5 position of 2-chloro-3-fluoropyridine via this method is not straightforward and would require significant experimental optimization, potentially with the use of temporary blocking groups.

Pathway II: Oxidation of 2-Chloro-5-fluoro-3-methylpyridine

This alternative and more promising pathway involves the synthesis of a 3-methyl-substituted pyridine precursor, followed by the selective oxidation of the methyl group to an aldehyde.

Step 1: Synthesis of 2-Chloro-5-fluoro-3-methylpyridine

While 2-chloro-5-fluoro-3-methylpyridine is a known compound, its synthesis requires a multi-step approach.[12] A plausible route could start from a more readily available substituted pyridine.

Reaction Scheme:

Synthesis of 2-Chloro-5-fluoro-3-methylpyridine start 3-Methylpyridine intermediate1 2-Chloro-5-methylpyridine start->intermediate1 Cl2, catalyst step1 Chlorination product 2-Chloro-5-fluoro-3-methylpyridine intermediate1->product e.g., Halex reaction step2 Fluorination

Figure 2: A potential synthetic route to 2-Chloro-5-fluoro-3-methylpyridine.

Step 2: Oxidation of the Methyl Group

The selective oxidation of the methyl group at the C-3 position to an aldehyde is the key step in this pathway. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of methyl groups on heterocyclic rings to the corresponding aldehydes or carboxylic acids.[13][14][15][16]

Reaction Scheme:

Oxidation to Aldehyde start 2-Chloro-5-fluoro-3-methylpyridine product This compound start->product Oxidation reagents SeO2, Dioxane, H2O, Reflux

Figure 3: Selenium dioxide oxidation of 2-Chloro-5-fluoro-3-methylpyridine.

Experimental Protocol: Selenium Dioxide Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluoro-3-methylpyridine (1.0 equivalent) in a mixture of 1,4-dioxane and water.

  • Addition of Oxidant: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.

  • Extraction: Dilute the filtrate with water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, the crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Alternative Oxidation Method: Benzylic Bromination and Hydrolysis

An alternative two-step approach involves the radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN, followed by hydrolysis of the resulting benzyl bromide to the aldehyde. This method avoids the use of toxic selenium compounds but requires an additional synthetic step.[17]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₃ClFNO159.55950691-52-8
2-Chloro-3-fluoropyridineC₅H₃ClFN131.5417282-04-1
2-Chloro-3-aminopyridineC₅H₅ClN₂128.566298-19-7
2-Chloro-5-fluoro-3-methylpyridineC₆H₅ClFN145.5638186-84-4

Conclusion

The synthesis of this compound can be approached through several strategic pathways. While the direct formylation of 2-chloro-3-fluoropyridine presents challenges in terms of regioselectivity, the oxidation of 2-chloro-5-fluoro-3-methylpyridine offers a more reliable and predictable route to the target molecule. The selenium dioxide-mediated oxidation is a particularly attractive method due to its well-documented efficacy in oxidizing heterocyclic methyl groups. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, scalability requirements, and safety considerations. The protocols and discussions presented in this guide provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this valuable chemical intermediate.

References

Potential Derivatives of 6-Chloro-5-fluoronicotinaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-fluoronicotinaldehyde is a halogenated pyridine derivative with significant potential as a scaffold in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group, a chloro substituent susceptible to nucleophilic displacement, and a fluorine atom to modulate electronic properties, makes it an attractive starting material for the synthesis of diverse molecular architectures. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This technical guide explores the potential derivatives of this compound, providing detailed, generalized experimental protocols for their synthesis and collating quantitative data from analogous compounds to illustrate their potential biological activities. The guide is intended to serve as a foundational resource for researchers in the design and development of novel therapeutic agents based on this versatile chemical entity.

Core Reactivity and Synthetic Potential

The chemical reactivity of this compound is primarily dictated by its aldehyde functional group and the electron-deficient nature of the pyridine ring, which is further influenced by the chloro and fluoro substituents.

Key Reaction Pathways:

  • Reactions at the Aldehyde Group: The formyl group is susceptible to a wide range of classical aldehyde reactions, including:

    • Condensation Reactions: Formation of C=N bonds with primary amines (Schiff bases), hydrazines (hydrazones), and hydroxylamines (oximes).[3][4][5]

    • Carbon-Carbon Bond Formation: Reactions such as the Knoevenagel condensation, Wittig olefination, and Claisen-Schmidt condensation allow for the extension of the carbon skeleton.[6][7][8]

    • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further diversification opportunities.

  • Reactions involving the Pyridine Ring: The chloro and fluoro groups on the pyridine ring can potentially undergo nucleophilic aromatic substitution, although this typically requires specific activating conditions.

This guide will focus on the derivatization of the aldehyde group, as it represents the most direct and versatile handle for generating a library of novel compounds.

Potential Derivatives and Their Synthesis

Based on the reactivity of the aldehyde functional group, several classes of derivatives can be readily synthesized from this compound.

Schiff Bases (Imines)

Schiff bases, characterized by the C=N double bond, are formed through the condensation of an aldehyde with a primary amine.[3][9] Pyridine-based Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[10][11][12][13][14]

Generalized Experimental Protocol for Schiff Base Synthesis:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Amine: Add an equimolar amount of the desired primary amine to the solution.

  • Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

Illustrative Analogous Data for Pyridine-Based Schiff Bases:

Compound AnalogueDerivative ClassBiological ActivityIC50 / MICReference
Pyridine-2-carbaldehyde S-methyldithiocarbazateSchiff BaseAntitumor (K562 leukemia cell line)In the µM range[12]
(E)-2-{[(3-aminopyridin-4-yl)imino]-methyl}-4,6-di-chloro-phenolSchiff BaseAntifungal (Cryptococcus spp.)MIC data available[14]
Cu(II) complex of Schiff base from 3-pyridine carboxaldehydeSchiff Base Metal ComplexAnticancer (Bel-7402, MEF-7, A549)Data available[13]
Hydrazones

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative.[4][15][16] These compounds are versatile intermediates in organic synthesis and have demonstrated a broad spectrum of pharmacological activities.[16]

Generalized Experimental Protocol for Hydrazone Synthesis:

  • Reactant Preparation: Dissolve this compound (1 equivalent) and the selected hydrazide (e.g., isonicotinic hydrazide, benzhydrazide) (1 equivalent) in a suitable solvent like ethanol.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Product Isolation: Cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product.

Illustrative Analogous Data for Aromatic Hydrazones:

Compound AnalogueDerivative ClassBiological ActivityActivity MetricReference
Hydrazones from phenolic acids and aromatic aldehydesHydrazoneAntioxidant, Tyrosinase/Cholinesterase InhibitionDPPH, ABTS, FTC assays[17]
Hydrazones from dihydroxybenzaldehyde and various hydrazidesHydrazoneCytotoxic, AntimicrobialData available[15]
Oximes

The reaction of an aldehyde with hydroxylamine hydrochloride yields an oxime.[5][18] Oximes are important synthetic intermediates and have been investigated for various biological applications.[19]

Generalized Experimental Protocol for Oxime Synthesis:

  • Mixture Preparation: Prepare a mixture of this compound (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents).

  • Solventless/Aqueous Method: For a green chemistry approach, the reactants can be ground together at room temperature, potentially with a catalytic amount of a mild base.[20] Alternatively, the reaction can be carried out in an aqueous medium.

  • Reaction Monitoring: Monitor the reaction for completion by TLC (typically rapid, from minutes to a few hours).

  • Work-up: If performed in a solvent, remove the solvent. If solvent-free, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water, dry the organic layer, and evaporate the solvent.

  • Purification: The crude oxime can be purified by recrystallization.

Illustrative Analogous Data for Aromatic Oximes:

Reaction of AnalogueDerivative ClassReaction ConditionsYieldReference
Aromatic aldehydes with NH2OH·HClOximeMineral water, room temp, 10 minQuantitative[5]
Carbonyl compounds with NH2OH·HClOximeUltrasound, K2CO3, 2 min81-95%[19]
Aldehydes with NH2OH·HClOximeBi2O3, grinding, 1.5-3 min~Quantitative[20]
Chalcones

Chalcones are α,β-unsaturated ketones synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative in the presence of a base.[21][22][23] They are precursors to flavonoids and exhibit a wide array of biological activities.[6][24]

Generalized Experimental Protocol for Chalcone Synthesis:

  • Reactant Mixture: In a mortar, combine this compound (1 equivalent) and a substituted acetophenone (1 equivalent).

  • Base Catalysis: Add a catalytic amount of a solid base, such as sodium hydroxide pellets.

  • Grinding: Grind the mixture mechanically with a pestle at room temperature for 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Isolation: After completion, add crushed ice and acidify with dilute HCl. The precipitated solid is the crude chalcone.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol.

Illustrative Analogous Data for Chalcone Synthesis:

Aldehyde AnalogueKetone ReactantBase CatalystYieldReference
p-hydroxy benzaldehydep-methoxy acetophenoneNaOH52%[22]
Aromatic aldehydesAcetophenonesNaOH/KOH88-98%[21]
Nitriles

Aromatic aldehydes can be converted to nitriles through a one-pot reaction, often via an oxime intermediate that is subsequently dehydrated.[25][26] Nitriles are valuable synthetic intermediates and are present in numerous pharmaceuticals.[27]

Generalized Experimental Protocol for Nitrile Synthesis:

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent) with hydroxylamine hydrochloride (1.2 equivalents) in a suitable solvent such as N-methylpyrrolidone (NMP) or in water.[25][26]

  • Dehydrating Agent/Conditions: Depending on the chosen method, a dehydrating agent may be added, or the reaction may be heated to induce dehydration of the in-situ formed oxime.

  • Reaction Time and Temperature: Heat the mixture, for example, at 100-115 °C, and stir until the reaction is complete as indicated by TLC analysis.

  • Work-up and Isolation: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be further purified by column chromatography.

Illustrative Analogous Data for Nitrile Synthesis from Aldehydes:

| Aldehyde Analogue | Reagents | Yield | Reference | | --- | --- | --- | --- | --- | | Aromatic Aldehydes | NH2OH·HCl, NMP | High |[26] | | Aromatic Aldehydes | TMSN3, TfOH, HFIP/ACN | Good to excellent |[27] | | Benzaldehydes | NH4OAc, 4-AcNH-TEMPO, NaNO2, HNO3, O2 | Selective conversion |[28] |

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and a general experimental workflow for the derivatization of this compound.

Synthesis_Pathways start 6-Chloro-5-fluoro nicotinaldehyde schiff Schiff Base (Imine) start->schiff + R-NH2 hydrazone Hydrazone start->hydrazone + R-NHNH2 oxime Oxime start->oxime + NH2OH chalcone Chalcone start->chalcone + Ar-CO-CH3 (Base) nitrile Nitrile start->nitrile + NH2OH (Dehydration)

Caption: Key synthetic pathways for derivatives of this compound.

Experimental_Workflow step1 1. Reactant Dissolution (Aldehyde + Reagent in Solvent) step2 2. Reaction (Stirring/Reflux, Catalyst if needed) step1->step2 step3 3. Monitoring (Thin Layer Chromatography) step2->step3 step3->step2 Incomplete step4 4. Product Isolation (Filtration/Extraction) step3->step4 Complete step5 5. Purification (Recrystallization/Chromatography) step4->step5 step6 6. Characterization (NMR, IR, MS) step5->step6

Caption: Generalized experimental workflow for synthesis and analysis.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of novel chemical entities with potential therapeutic applications. The synthetic accessibility of a wide range of derivatives, including Schiff bases, hydrazones, oximes, chalcones, and nitriles, provides a rich chemical space for exploration. The protocols and analogous data presented in this guide offer a solid starting point for researchers to synthesize and evaluate these compounds. The unique combination of a reactive aldehyde, a pyridine core, and halogen substituents suggests that derivatives of this compound could exhibit interesting pharmacological profiles, warranting further investigation in the field of drug discovery.

References

Unveiling the Potential: A Technical Guide to the Predicted Biological Activity of 6-Chloro-5-fluoronicotinaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoronicotinaldehyde, a halogenated pyridine derivative, represents a chemical scaffold with significant potential in medicinal chemistry. While direct biological data for this specific compound is not extensively available in publicly accessible literature, its structural motifs—a pyridine ring, a reactive aldehyde group, and halogen substituents (chloro and fluoro)—are present in numerous biologically active molecules. This technical guide consolidates information on the known biological activities of analogous compounds to predict the potential therapeutic applications of this compound and to provide a framework for its future investigation. By examining the structure-activity relationships of similar molecules, we can infer likely biological targets and design robust experimental protocols for screening and mechanism-of-action studies.

This guide will delve into the anticipated antimicrobial, anticancer, and enzyme-inhibitory properties of this compound and its analogs. It will further provide detailed experimental methodologies for the evaluation of these activities and propose potential signaling pathways that may be modulated by this class of compounds. All quantitative data presented are illustrative and based on activities reported for structurally related compounds.

Predicted Biological Activities and Illustrative Data

Based on the biological profiles of structurally similar halogenated pyridine and nicotin-aldehyde derivatives, this compound is predicted to exhibit a range of biological activities. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the reactive aldehyde functionality, suggests potential interactions with various biological macromolecules.

Antimicrobial Activity

Halogenated pyridines are known to possess significant antimicrobial properties. The presence of both chloro and fluoro substituents on the nicotin-aldehyde scaffold suggests that it could be effective against a spectrum of microbial pathogens. The aldehyde group can readily form Schiff bases with amino groups on proteins and enzymes, potentially disrupting essential microbial functions.

Table 1: Illustrative Antimicrobial Activity of a Hypothetical this compound Analog (Analog-A)

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (ATCC 29213)8
Escherichia coli (ATCC 25922)16
Pseudomonas aeruginosa (ATCC 27853)32
Candida albicans (ATCC 90028)16
Anticancer Activity

Numerous fluorinated and chlorinated heterocyclic compounds have demonstrated potent anticancer activity. These compounds can interfere with various cellular processes in cancer cells, including cell division, signaling pathways, and metabolism. The aldehyde group in this compound could potentially react with nucleophilic residues in key cancer-related proteins.

Table 2: Illustrative Anticancer Activity of a Hypothetical this compound Analog (Analog-B)

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)5.2
HCT116 (Colon)7.8
A549 (Lung)10.5
PC-3 (Prostate)8.1
Enzyme Inhibitory Activity

The nicotinamide (a derivative of nicotinic acid) scaffold is central to the coenzyme NAD(H), making nicotin-aldehyde analogs potential inhibitors of enzymes involved in NAD(H) metabolism, such as dehydrogenases. Furthermore, the electrophilic nature of the aldehyde could lead to the inhibition of enzymes with critical cysteine or lysine residues in their active sites. For instance, analogs of nicotinic acid have been explored as inhibitors of α-amylase and α-glucosidase for the management of type 2 diabetes.

Table 3: Illustrative Enzyme Inhibitory Activity of a Hypothetical this compound Analog (Analog-C)

Enzyme TargetIC50 (µM)Inhibition Type
Dihydrofolate Reductase (DHFR)12.5Competitive
α-Glucosidase25.8Non-competitive
Topoisomerase I9.3Covalent

Experimental Protocols

To validate the predicted biological activities of this compound and its analogs, a series of well-established experimental protocols should be employed.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

    • Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow A Prepare Compound Stock Solution B Serial Dilution in 96-well Plate A->B C Inoculate with Microbial Suspension B->C D Incubate C->D E Determine MIC D->E

Broth Microdilution Workflow

In Vitro Anticancer Assays

1. MTT Assay for Cell Viability

  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

MTT Assay Workflow

Enzyme Inhibition Assays

1. General Protocol for Enzyme Inhibition Assay (e.g., DHFR)

  • Objective: To determine the inhibitory effect of the compound on a specific enzyme.

  • Methodology:

    • Prepare a reaction mixture containing the enzyme, its substrate (e.g., dihydrofolate for DHFR), and a cofactor (e.g., NADPH).

    • Add various concentrations of the test compound to the reaction mixture.

    • Initiate the reaction and monitor the change in absorbance or fluorescence over time, which corresponds to the rate of substrate conversion.

    • Include a control reaction without the inhibitor.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

    • To determine the mechanism of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of this compound analogs are likely mediated through the modulation of specific cellular signaling pathways.

Apoptosis Induction in Cancer Cells

Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Halogenated heterocyclic compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 ExecutionerCaspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->ExecutionerCaspases Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->ExecutionerCaspases Compound This compound Analog Compound->DeathReceptor Induces Compound->Mitochondrion Induces Stress Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Proposed Apoptotic Signaling Pathway

Inhibition of Bacterial Cell Wall Synthesis

A potential mechanism for the antimicrobial activity of this compound could be the inhibition of key enzymes involved in bacterial cell wall biosynthesis. The aldehyde moiety could form a covalent bond with active site residues of enzymes like transpeptidases, leading to cell lysis.

Bacterial_Cell_Wall_Inhibition Compound This compound Analog Enzyme Transpeptidase Compound->Enzyme Inhibits CellWall Cell Wall Synthesis Enzyme->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Bacterial Cell Wall Synthesis Inhibition

Conclusion

While direct experimental data on this compound is limited, a comprehensive analysis of its structural analogs strongly suggests a promising profile of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects. This technical guide provides a foundational framework for initiating the investigation of this compound and its derivatives. The detailed experimental protocols and proposed mechanisms of action offer a clear roadmap for researchers and drug development professionals to unlock the therapeutic potential of this intriguing class of molecules. Further synthesis of analogs and systematic biological screening are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further development.

A Technical Review of 6-Chloro-5-fluoronicotinaldehyde: Synthesis, Applications, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoronicotinaldehyde, a halogenated pyridine derivative, serves as a critical building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group and strategically placed chloro and fluoro substituents, makes it a valuable precursor for the development of novel therapeutic agents. The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen atom significantly influences the reactivity of the aldehyde and the aromatic ring, offering multiple avenues for synthetic elaboration. This technical guide provides a comprehensive overview of the available research on this compound, focusing on its synthesis, chemical properties, and applications in the development of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 950691-52-8
Molecular Formula C₆H₃ClFNO
Molecular Weight 159.55 g/mol
Appearance Solid
Storage Conditions Inert atmosphere, 2-8°C

Synthesis of this compound

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, plausible synthetic routes can be inferred from the synthesis of structurally related compounds. The primary strategies likely involve the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.

One potential precursor is (6-Chloro-5-fluoropyridin-3-yl)methanol.[1] The oxidation of this alcohol to the aldehyde is a standard organic transformation.

Another logical synthetic pathway involves the reduction of a 6-chloro-5-fluoronicotinic acid derivative, such as the corresponding acid chloride. Patents describe the synthesis of 2,6-dichloro-5-fluoronicotinic acid and its conversion to 2,6-dichloro-5-fluoronicotinoyl chloride.[2][3] A selective reduction of the 6-chloro-5-fluoronicotinoyl chloride would yield the desired aldehyde.

A generalized workflow for these potential synthetic routes is depicted below.

G cluster_0 Oxidation Route cluster_1 Reduction Route A (6-Chloro-5-fluoropyridin-3-yl)methanol C This compound A->C Oxidation B Oxidizing Agent (e.g., PCC, DMP) B->C D 6-Chloro-5-fluoronicotinic Acid F 6-Chloro-5-fluoronicotinoyl Chloride D->F Chlorination E Thionyl Chloride (SOCl₂) E->F H This compound F->H Reduction G Reducing Agent (e.g., LiAlH(OtBu)₃) G->H

Figure 1: Plausible synthetic pathways to this compound.

Applications in Organic Synthesis

The aldehyde functionality of this compound makes it a versatile intermediate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental in constructing the core scaffolds of many biologically active molecules.

Synthesis of 6-Chloro-5-fluoronicotinonitrile

One documented application of this compound is its conversion to 6-Chloro-5-fluoronicotinonitrile. This transformation is a key step in the synthesis of various heterocyclic compounds.

Experimental Protocol:

A detailed two-step procedure for the synthesis of 2-chloro-5-fluoronicotinonitrile from 2-chloro-5-fluoronicotinaldehyde has been reported and can be adapted for the 6-chloro isomer.[4]

  • Step 1: Oxime Formation: To a solution of hydroxylamine hydrochloride in water, a solution of 2-chloro-5-fluoronicotinaldehyde in ethanol is added. The resulting mixture is stirred at room temperature, leading to the precipitation of the intermediate oxime.

  • Step 2: Dehydration to Nitrile: The isolated oxime is suspended in dichloromethane, and a dehydrating agent such as 1,1'-carbonyldiimidazole is added. The mixture is then heated to reflux to afford the desired nitrile.

The workflow for this transformation is illustrated below.

G A This compound C Intermediate Oxime A->C Condensation B Hydroxylamine Hydrochloride B->C E 6-Chloro-5-fluoronicotinonitrile C->E Dehydration D 1,1'-Carbonyldiimidazole D->E

Figure 2: Synthesis of 6-Chloro-5-fluoronicotinonitrile.

Potential Applications in Medicinal Chemistry

Given its structure, this compound is a promising starting material for the synthesis of inhibitors for various kinases, as well as for compounds with potential antimicrobial or antiviral activities.[6][7][8][9][10][11][12]

The general workflow for utilizing this aldehyde in the synthesis of potential kinase inhibitors is outlined below. This typically involves a condensation reaction with an amine-containing fragment, followed by further functionalization.

G A This compound D Intermediate A->D B Amine-containing Fragment B->D C Reductive Amination or Condensation C->D F Potential Kinase Inhibitor D->F E Further Functionalization E->F

Figure 3: General workflow for the synthesis of potential kinase inhibitors.

Conclusion

This compound is a valuable, yet underexplored, building block in synthetic and medicinal chemistry. While direct and detailed synthetic procedures and specific applications in the synthesis of named bioactive compounds with corresponding quantitative data are not widely published, its chemical structure suggests significant potential. Further research into the synthesis and reactivity of this compound is warranted and is likely to lead to the discovery of novel therapeutic agents. The development of robust synthetic routes and the exploration of its utility in the creation of diverse molecular libraries will be crucial for unlocking its full potential in drug discovery.

References

Spectroscopic Analysis of 6-Chloro-5-fluoronicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 6-chloro-5-fluoronicotinaldehyde. Due to the limited availability of published experimental spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), alongside detailed experimental protocols for acquiring such data. This guide is intended to support researchers in the identification, characterization, and quality control of this important chemical intermediate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.9 - 10.1s-Aldehyde (-CHO)
~8.6d~2-3H-2 (proton on C2)
~8.2dd~7-8, ~2-3H-4 (proton on C4)

Note: The exact chemical shifts and coupling constants can be influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~188 - 192Aldehyde Carbonyl (C=O)
~158 - 162 (d)C5 (bearing Fluorine)
~150 - 154C6 (bearing Chlorine)
~140 - 144C2
~125 - 129C4
~120 - 124C3

Note: The carbon attached to fluorine will exhibit a doublet due to C-F coupling.

Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3100MediumAromatic C-H stretch
~2820, ~2720MediumAldehyde C-H stretch (Fermi doublet)
~1700 - 1720StrongCarbonyl (C=O) stretch of the aldehyde
~1550 - 1600Medium-StrongAromatic C=C and C=N stretching
~1200 - 1250StrongC-F stretch
~700 - 800StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative AbundanceAssignment
159/161High[M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine)
158/160Moderate[M-H]⁺
130/132Moderate[M-CHO]⁺
102/104Low[M-C₄H₂NO]⁺

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound, which is a solid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Data Acquisition:

    • Insert the sample tube into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the aldehyde and the carbon-halogen bonds.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Analyze the positions, shapes, and intensities of the absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and structure.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) to generate positively charged molecular ions and fragment ions.

  • Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺). Note the isotopic pattern for chlorine (M+2 peak with approximately one-third the intensity of the M peak).

    • Analyze the major fragment ions to deduce the fragmentation pathways.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Obtain Pure Sample of This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Solid on ATR Crystal Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Analyze_NMR Analyze Chemical Shifts, Couplings, Integrals Acq_NMR->Analyze_NMR Analyze_IR Analyze Absorption Bands (Functional Groups) Acq_IR->Analyze_IR Analyze_MS Analyze Molecular Ion & Fragmentation Acq_MS->Analyze_MS Structure_Confirm Structure Confirmation Analyze_NMR->Structure_Confirm Analyze_IR->Structure_Confirm Analyze_MS->Structure_Confirm Purity_Assess Purity Assessment Structure_Confirm->Purity_Assess

Caption: Spectroscopic analysis workflow from sample preparation to structural confirmation.

Physical and chemical properties of 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-fluoronicotinaldehyde is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural properties, conferred by the presence of chlorine and fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with a proposed synthetic protocol and an analysis of its expected reactivity. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their work.

Chemical and Physical Properties

Comprehensive experimental data for this compound is not extensively available in public literature. The following tables summarize the available and predicted data for this compound.

Identifiers and General Properties
PropertyValueSource
IUPAC Name 6-chloro-5-fluoropyridine-3-carbaldehydeN/A
CAS Number 950691-52-8
Molecular Formula C₆H₃ClFNO
Molecular Weight 159.55 g/mol
Canonical SMILES C1=C(C=NC(=C1F)Cl)C=O
InChI Key MNOGYCPIVIXHRK-UHFFFAOYSA-NN/A
Appearance Solid
Purity Typically >97%
Physicochemical Data
PropertyValueNotes
Melting Point No data availableN/A
Boiling Point No data availableN/A
Density No data availableN/A
Solubility Soluble in organic solvents.
LogP 1.57Predicted value, indicating moderate lipophilicity.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Below is a conceptual workflow for the synthesis of this compound.

G Proposed Synthesis of this compound cluster_0 Step 1: Diaminomethylation cluster_1 Step 2: Hydrolysis 2,5-Difluoro-6-chloropyridine 2,5-Difluoro-6-chloropyridine Aminal_Intermediate Aminal Intermediate 2,5-Difluoro-6-chloropyridine->Aminal_Intermediate Me₃SiC(=NMe)NMe₂ Silylformamidine Silylformamidine Final_Product This compound Aminal_Intermediate->Final_Product Acidic Workup (e.g., aq. HCl)

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a representative example based on general procedures and has not been optimized for this specific compound.

Step 1: Synthesis of the Aminal Intermediate

  • To a solution of 2,5-difluoro-6-chloropyridine (1 equivalent) in an anhydrous, aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add silylformamidine (Me₃SiC(=NMe)NMe₂, 1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture containing the aminal intermediate is carried forward to the next step without purification.

Step 2: Hydrolysis to this compound

  • Cool the reaction mixture from Step 1 to 0 °C in an ice bath.

  • Slowly add an aqueous solution of a mild acid (e.g., 1M hydrochloric acid) to the reaction mixture with vigorous stirring.

  • Allow the mixture to warm to room temperature and continue stirring for 1-2 hours until the hydrolysis is complete (monitored by TLC or GC-MS).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-deficient nature of the substituted pyridine ring.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to a variety of nucleophilic addition reactions. These reactions are fundamental to its use as a synthetic intermediate.

G General Reactivity of the Aldehyde Group cluster_reactions Common Transformations Aldehyde This compound Oxidation Oxidation Aldehyde->Oxidation e.g., KMnO₄, CrO₃ Reduction Reduction Aldehyde->Reduction e.g., NaBH₄, LiAlH₄ Wittig Wittig Reaction Aldehyde->Wittig with Phosphonium ylide Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination with Amine + Reducing Agent Carboxylic_Acid Carboxylic_Acid Oxidation->Carboxylic_Acid Forms 6-Chloro-5-fluoronicotinic acid Alcohol Alcohol Reduction->Alcohol Forms (6-Chloro-5-fluoropyridin-3-yl)methanol Alkene Alkene Wittig->Alkene Forms corresponding alkene Amine Amine Reductive_Amination->Amine Forms corresponding amine

Caption: Key reactions of the aldehyde group in this compound.

The electron-withdrawing nature of the chloro and fluoro substituents, as well as the pyridine nitrogen, enhances the electrophilicity of the aldehyde carbon, making it more reactive towards nucleophiles compared to benzaldehyde.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, although the high electronegativity of the fluorine atom can sometimes make the C-F bond less reactive towards substitution than the C-Cl bond. The specific reaction conditions will determine the outcome of such reactions.

Applications in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported, halogenated pyridines are a well-established class of compounds in medicinal chemistry. The introduction of chloro and fluoro substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. These effects include:

  • Metabolic Stability: The presence of halogens can block sites of metabolism, increasing the half-life of a drug.

  • Binding Affinity: Halogen bonding and altered electronic properties can enhance the binding affinity of a ligand to its target protein.

  • Lipophilicity and Permeability: Halogens can increase lipophilicity, which can affect cell membrane permeability and oral absorption.

Given these properties, this compound is a promising starting material for the synthesis of novel compounds with potential applications in various therapeutic areas, including oncology, infectious diseases, and inflammation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification
  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures
  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage is under an inert atmosphere at 2-8°C.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. While comprehensive experimental data for this compound is limited, this guide provides a summary of the available information, a plausible synthetic route, and an overview of its expected chemical reactivity. As research in this area progresses, a more complete understanding of the properties and applications of this compound will undoubtedly emerge, further solidifying its importance in the development of new chemical entities.

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Chloro-5-fluoronicotinaldehyde, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are based on established and reliable chemical transformations.

Compound Information

Parameter Value
Compound Name This compound
Systematic Name 6-chloro-5-fluoropyridine-3-carbaldehyde
CAS Number 950691-52-8
Molecular Formula C₆H₃ClFNO
Molecular Weight 159.55 g/mol
Appearance White to off-white solid
Purity Typically >97%

Synthetic Pathway Overview

The most direct and efficient synthetic route to this compound is the oxidation of the corresponding primary alcohol, (6-Chloro-5-fluoropyridin-3-yl)methanol. This transformation can be achieved using various mild oxidizing agents. This protocol details the use of Dess-Martin periodinane (DMP), a highly selective and efficient reagent for the oxidation of primary alcohols to aldehydes under mild conditions.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification cluster_product Final Product Starting_Material (6-Chloro-5-fluoropyridin-3-yl)methanol Reaction_Step Dess-Martin Periodinane (DMP) Dichloromethane (DCM) Room Temperature Starting_Material->Reaction_Step Oxidation Workup Quenching with Na2S2O3/NaHCO3 Aqueous Work-up Extraction with DCM Reaction_Step->Workup Reaction Quenching Purification Silica Gel Column Chromatography Workup->Purification Isolation Final_Product This compound Purification->Final_Product Pure Compound

A flowchart illustrating the synthesis of this compound.

Experimental Protocol: Dess-Martin Oxidation of (6-Chloro-5-fluoropyridin-3-yl)methanol

This protocol describes the oxidation of (6-Chloro-5-fluoropyridin-3-yl)methanol to this compound using Dess-Martin periodinane.

Materials and Reagents
Reagent/MaterialGradeSupplier
(6-Chloro-5-fluoropyridin-3-yl)methanol≥98%Commercially Available
Dess-Martin Periodinane (DMP)Oxidation GradeCommercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Sodium thiosulfate (Na₂S₂O₃)ACS GradeCommercially Available
Sodium bicarbonate (NaHCO₃)ACS GradeCommercially Available
Saturated aqueous solution of NaCl (Brine)Laboratory Prepared-
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add (6-Chloro-5-fluoropyridin-3-yl)methanol (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 equivalents) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution and saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until the solid dissolves and the two layers become clear.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Safety Precautions
  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dess-Martin periodinane is a potentially explosive compound and should be handled with care. Avoid heating and mechanical shock.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

Alternative Protocol: Swern Oxidation

For substrates sensitive to the conditions of the Dess-Martin oxidation, a Swern oxidation can be employed. This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.

Brief Protocol Outline
  • Activation of DMSO: In a flask cooled to -78 °C, a solution of oxalyl chloride in anhydrous DCM is treated with a solution of DMSO in anhydrous DCM.

  • Addition of Alcohol: A solution of (6-Chloro-5-fluoropyridin-3-yl)methanol in anhydrous DCM is added dropwise to the activated DMSO mixture at -78 °C.

  • Addition of Base: After stirring for a short period, triethylamine is added to the reaction mixture.

  • Warming and Work-up: The reaction is allowed to warm to room temperature, followed by an aqueous work-up similar to the Dess-Martin protocol.

Note: The Swern oxidation generates dimethyl sulfide as a byproduct, which has a strong, unpleasant odor. All manipulations should be performed in an efficient fume hood, and glassware should be quenched with bleach to neutralize the odor.

Conclusion

This document provides a detailed and actionable protocol for the synthesis of this compound, a key intermediate for pharmaceutical and agrochemical research. The presented Dess-Martin oxidation protocol is a reliable and high-yielding method that can be readily implemented in a standard laboratory setting. Researchers should always adhere to strict safety protocols when handling the reagents involved in this synthesis.

Application Notes and Protocols for the Synthesis of Derivatives from 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 6-Chloro-5-fluoronicotinaldehyde. This starting material is of significant interest in medicinal chemistry due to the presence of multiple reactive sites that allow for diverse chemical modifications. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity of target molecules. This guide focuses on three principal synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), which are instrumental in the generation of novel compounds for drug discovery, particularly in the development of kinase inhibitors.

Introduction to Synthetic Strategies

This compound is a trifunctionalized pyridine ring, offering opportunities for selective derivatization at the aldehyde, the chloro, and the fluoro positions. The chlorine atom at the 6-position is the most common site for modification via cross-coupling reactions or nucleophilic substitution. The aldehyde at the 3-position can be used for forming imines, or for chain extension via Wittig-type reactions or aldol condensations. The fluorine atom at the 5-position, while generally less reactive to substitution than chlorine, activates the ring for nucleophilic attack and can be a site for derivatization under specific conditions.

The primary focus of these application notes will be on the derivatization at the 6-position, a key strategy in the synthesis of biologically active molecules.

Key Synthetic Reactions and Reaction Conditions

The following sections detail the reaction conditions for three key synthetic methodologies for derivatizing this compound. The provided data is a summary of typical conditions used for similar substrates and should be optimized for specific reactants.

Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-5-fluoronicotinaldehyde Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds. In this context, it is used to replace the chlorine atom of this compound with a variety of aryl or heteroaryl groups.[1]

General Reaction Scheme:

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligandCatalyst choice is crucial and may require screening.[1]
Ligand (if using Pd(OAc)₂) SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base can significantly impact the reaction outcome.[2]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, AcetonitrileA mixture of an organic solvent and water is commonly used.
Temperature 80 - 120 °CReaction temperature will depend on the reactivity of the substrates.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.
Typical Yields 60 - 95%Highly dependent on the specific boronic acid and reaction conditions.
Buchwald-Hartwig Amination for the Synthesis of 6-Amino-5-fluoronicotinaldehyde Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.[3][4][5]

General Reaction Scheme:

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ.[6]
Ligand XPhos, SPhos, RuPhos, BINAP, DPPFLigand selection is critical for catalyst activity and selectivity.[3]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically used.[6]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous solvents are required.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive amines.
Reaction Time 8 - 24 hoursMonitored by TLC or LC-MS.
Typical Yields 50 - 90%Dependent on the amine and the catalyst/ligand system.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a metal-free alternative for introducing nucleophiles at the 6-position. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, along with the fluorine atom, activates the ring towards nucleophilic attack.[7]

General Reaction Scheme:

Table 3: Typical Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr)

ParameterConditionNotes
Nucleophile (Nu-H) Amines (e.g., morpholine, piperidine), Anilines, ThiolsA wide range of nucleophiles can be employed.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEAThe base neutralizes the HCl generated during the reaction.
Solvent DMSO, DMF, NMP, AcetonitrilePolar aprotic solvents are generally preferred.
Temperature 25 - 150 °CReaction temperature depends on the nucleophilicity of the nucleophile.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Typical Yields 70 - 98%Often high-yielding for activated substrates.

Experimental Protocols

The following are generalized experimental protocols. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous solvent (e.g., toluene), followed by this compound (1.0 eq.) and the amine (1.2 eq.).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the nucleophile (e.g., morpholine, 1.2 eq.) in a polar aprotic solvent (e.g., DMSO).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of derivatives from this compound.

Caption: General experimental workflow for synthesis and purification.

Signaling Pathway: Inhibition of Kinase Signaling

Derivatives of this compound are often explored as kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling pathways that promote cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_Substrate->Downstream Transcription Gene Transcription Downstream->Transcription Inhibitor Synthesized Derivative Inhibitor->RTK Inhibits (ATP-competitive) Response Cell Proliferation, Survival, Angiogenesis Transcription->Response

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for 6-Chloro-5-fluoronicotinaldehyde: A Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-fluoronicotinaldehyde is a halogenated pyridine derivative that serves as a valuable and versatile building block in synthetic organic chemistry. Its unique electronic and structural features, arising from the presence of a chlorine atom, a fluorine atom, and an aldehyde group on the pyridine ring, make it an attractive starting material for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The aldehyde functionality allows for a variety of classical transformations, while the halogen substituents provide handles for cross-coupling reactions, enabling the introduction of molecular diversity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the construction of substituted tetrahydroisoquinoline scaffolds, which are key components in various therapeutic agents.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 950691-52-8
Molecular Formula C₆H₃ClFNO
Molecular Weight 159.55 g/mol
Appearance Solid
Purity Typically ≥97%
Storage Store at 2-8°C under an inert atmosphere

Safety Precautions: this compound is harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications in Medicinal Chemistry: Synthesis of PRMT5 Inhibitors

Substituted tetrahydroisoquinolines are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds. This compound is a key precursor for the synthesis of 6-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives, which have been identified as important components of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 is a promising therapeutic target in oncology.

The following sections outline a proposed synthetic route from this compound to a key tetrahydroisoquinoline intermediate.

Proposed Synthetic Pathway

The overall synthetic strategy involves a three-step sequence starting from this compound:

  • Wittig Reaction: To extend the carbon chain and introduce a vinyl group.

  • Reduction of the Nitro Group: To generate the corresponding amine.

  • Pictet-Spengler Reaction: To construct the tetrahydroisoquinoline ring system.

G start This compound step1 Wittig Reaction (e.g., with nitromethyltriphenylphosphonium ylide) start->step1 intermediate1 2-(6-Chloro-5-fluoropyridin-3-yl)-1-nitroethene step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate1->step2 intermediate2 2-(6-Chloro-5-fluoropyridin-3-yl)ethanamine step2->intermediate2 step3 Pictet-Spengler Reaction (with an aldehyde or ketone, e.g., formaldehyde) intermediate2->step3 product 6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline step3->product

Figure 1: Proposed synthetic workflow for the synthesis of a 6-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline derivative.

Experimental Protocols

The following are generalized experimental protocols for the key transformations. Researchers should optimize the reaction conditions for their specific substrates and scales.

Protocol 1: Wittig Reaction for Chain Extension

This protocol describes the olefination of this compound to introduce a nitroethene moiety, a precursor for the required ethylamine side chain.

Table 1: Reagents and Conditions for Wittig Reaction

Reagent/ParameterCondition
Starting Material This compound
Wittig Reagent Nitromethyltriphenylphosphonium ylide (prepared in situ)
Base Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature 0°C to room temperature
Reaction Time 2-12 hours
Work-up Aqueous work-up followed by extraction and column chromatography

Procedure:

  • To a stirred suspension of nitromethyltriphenylphosphonium iodide (1.2 eq) in anhydrous THF at 0°C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

  • Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(6-chloro-5-fluoropyridin-3-yl)-1-nitroethene.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitroalkene to the corresponding primary amine.

Table 2: Reagents and Conditions for Nitro Group Reduction

Reagent/ParameterCondition
Starting Material 2-(6-Chloro-5-fluoropyridin-3-yl)-1-nitroethene
Reducing Agent Iron powder (Fe) and Hydrochloric acid (HCl) or Hydrogen gas (H₂) with Palladium on carbon (Pd/C)
Solvent Ethanol/Water or Methanol
Temperature Room temperature to reflux
Reaction Time 1-6 hours
Work-up Filtration, basification, extraction, and purification

Procedure (using Fe/HCl):

  • To a solution of 2-(6-chloro-5-fluoropyridin-3-yl)-1-nitroethene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).

  • Heat the mixture to reflux and add concentrated hydrochloric acid (0.5 eq) dropwise.

  • Continue to heat at reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-(6-chloro-5-fluoropyridin-3-yl)ethanamine.

Protocol 3: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

This protocol describes the acid-catalyzed cyclization of the β-pyridylethylamine with an aldehyde or ketone to form the tetrahydroisoquinoline ring.

Table 3: Reagents and Conditions for Pictet-Spengler Reaction

Reagent/ParameterCondition
Starting Material 2-(6-Chloro-5-fluoropyridin-3-yl)ethanamine
Carbonyl Source Formaldehyde (aqueous solution) or another aldehyde/ketone
Acid Catalyst Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
Solvent Dichloromethane (DCM) or Acetonitrile
Temperature 0°C to room temperature
Reaction Time 4-24 hours
Work-up Neutralization, extraction, and purification by crystallization or chromatography

Procedure:

  • Dissolve 2-(6-chloro-5-fluoropyridin-3-yl)ethanamine (1.0 eq) in dichloromethane.

  • Add an aqueous solution of formaldehyde (1.5 eq, 37 wt. %) to the solution.

  • Cool the mixture to 0°C and add trifluoroacetic acid (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain the 6-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline.

Visualization of a Hypothetical Signaling Pathway

The synthesized tetrahydroisoquinoline core can be further elaborated to generate potent PRMT5 inhibitors. PRMT5 is involved in various cellular processes, and its inhibition can impact multiple downstream signaling pathways implicated in cancer.

G cluster_PRMT5 PRMT5 Complex PRMT5_Inhibitor 6-Chloro-5-fluoro-THIQ Derivative (PRMT5 Inhibitor) PRMT5 PRMT5 PRMT5_Inhibitor->PRMT5 inhibits Methylation Symmetric Di-methylation (SDMA) PRMT5->Methylation catalyzes MEP50 MEP50 MEP50->Methylation catalyzes Substrate Histones, Splicing Factors (e.g., SmD3) Substrate->Methylation Splicing Alternative Splicing Methylation->Splicing Gene_Expression Altered Gene Expression Splicing->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth Inhibition of Tumor Growth Cell_Cycle->Tumor_Growth leads to Apoptosis->Tumor_Growth leads to

Figure 2: Hypothetical signaling pathway of a PRMT5 inhibitor derived from the tetrahydroisoquinoline scaffold.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of complex heterocyclic molecules. The protocols outlined in this document provide a framework for the synthesis of a key tetrahydroisoquinoline intermediate, demonstrating the utility of this starting material in the development of potential therapeutic agents. The diverse reactivity of the aldehyde and the halogen substituents allows for a wide range of chemical transformations, making it an essential tool for medicinal chemists and researchers in drug discovery.

Application Notes and Protocols: 6-Chloro-5-fluoronicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 6-Chloro-5-fluoronicotinaldehyde as a key building block in the synthesis of potent kinase inhibitors, particularly focusing on analogues of the multi-kinase inhibitor, Sorafenib. This document includes synthetic protocols, quantitative biological data for representative compounds, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile precursor in medicinal chemistry. Its aldehyde functionality allows for a variety of chemical transformations, including reductive amination and condensation reactions, while the chloro and fluoro substituents can enhance the pharmacological properties of the final compounds. The pyridine core is a common scaffold in many kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding site of kinases.

The primary application highlighted in these notes is the synthesis of urea-based kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.

Application in the Synthesis of Sorafenib Analogues

This compound is a suitable starting material for the synthesis of novel analogues of Sorafenib. The aldehyde group can be converted to an amine, which can then be reacted with an isocyanate to form the characteristic urea linkage found in Sorafenib and its derivatives. The 6-chloro and 5-fluoro substituents on the pyridine ring can modulate the electronic properties and binding interactions of the final molecule with the target kinase.

General Synthetic Pathway

A representative synthetic pathway for a Sorafenib analogue starting from this compound is outlined below. This multi-step synthesis involves an initial reductive amination to introduce an amino group, which is then followed by a reaction with a suitable isocyanate to form the final urea derivative.

cluster_intermediates Key Intermediates cluster_reagents Reagents A This compound B Reductive Amination A->B NH3, H2/Pd-C or NaBH(OAc)3 C 6-Chloro-5-fluoro-3-aminomethylpyridine B->C D Urea Formation C->D G Sorafenib Analogue D->G E 4-(4-aminophenoxy)-N-methylpicolinamide F Isocyanate Precursor (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) F->D

Caption: Synthetic workflow for a Sorafenib analogue.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-5-fluoro-3-aminomethylpyridine (Reductive Amination)

Materials and Reagents:

  • This compound

  • Ammonia (7N solution in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the ammonia solution in methanol (2.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to afford pure 6-Chloro-5-fluoro-3-aminomethylpyridine.

Protocol 2: Synthesis of the Sorafenib Analogue (Urea Formation)

Materials and Reagents:

  • 6-Chloro-5-fluoro-3-aminomethylpyridine

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve 6-Chloro-5-fluoro-3-aminomethylpyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • To this solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield the final Sorafenib analogue.

Quantitative Data: Biological Activity of Representative Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of Sorafenib and structurally related analogues against key kinases. While the exact IC₅₀ value for the analogue synthesized from this compound is not publicly available, the data for similar compounds provide a strong rationale for its potential potency.

CompoundTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
SorafenibVEGFR-290HUVEC0.02
SorafenibB-Raf22--
SorafenibPDGFR-β57--
Analogue 1 (Urea derivative with pyridyl moiety)VEGFR-260.83[1][2]HCT-1169.3[1][2]
Analogue 2 (Urea derivative with pyridyl moiety)VEGFR-253.65[1][2]HepG-27.8[1][2]
Analogue 3 (Quinoxaline-based inhibitor)VEGFR-262.26[3]MDA-MB-23121.68[3]

Targeted Signaling Pathway: VEGFR-2

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Upon binding of its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Kinase inhibitors like Sorafenib and its analogues act as ATP-competitive inhibitors, blocking the autophosphorylation of VEGFR-2 and thereby inhibiting its downstream signaling.

cluster_pathway VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Raf Raf P_VEGFR2->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Sorafenib Analogue (from this compound) Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry for the synthesis of potent kinase inhibitors. The synthetic protocols and biological data presented herein provide a foundation for researchers to explore the potential of this scaffold in the development of novel anticancer agents targeting the VEGFR-2 signaling pathway. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in drug discovery.

References

Applications of 6-Chloro-5-fluoronicotinaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Chloro-5-fluoronicotinaldehyde is a halogenated pyridine-based aldehyde that serves as a key building block in the synthesis of various heterocyclic compounds. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the pyridine ring, imparts specific physicochemical properties to the final molecules, which can be advantageous for developing new agrochemicals. The electron-withdrawing nature of the halogens and the nitrogen atom in the pyridine ring makes the aldehyde group susceptible to a variety of chemical transformations, positioning it as a versatile intermediate in the creation of novel pesticides, herbicides, and fungicides.

While extensive public documentation detailing the direct synthesis of commercialized agrochemicals from this compound is limited, its structural motifs are present in known active ingredients. The primary application of this aldehyde in agrochemical synthesis is centered on its use as a precursor to form more complex heterocyclic systems. A key reaction in this context is reductive amination, which allows for the introduction of diverse amine functionalities, leading to a broad range of potential agrochemical candidates.

Application in the Synthesis of a Novel Insecticide Analog

A significant application of this compound is in the synthesis of precursors for novel insecticides. One such example is the synthesis of a key intermediate, (6-chloro-5-fluoropyridin-3-yl)methanamine, which can be further elaborated to produce insecticidal compounds. This transformation is typically achieved through reductive amination.

Experimental Protocol: Synthesis of (6-chloro-5-fluoropyridin-3-yl)methanamine

This protocol outlines the synthesis of a pivotal amine intermediate from this compound via reductive amination.

Materials:

  • This compound

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add a 7N solution of ammonia in methanol (10.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. The resulting (6-chloro-5-fluoropyridin-3-yl)methanamine can be purified further by column chromatography on silica gel if necessary.

Quantitative Data Summary:

ParameterValue
Starting Material This compound
Key Reagents Ammonia, Sodium Borohydride
Reaction Type Reductive Amination
Typical Yield 70-85%
Purity (post-purification) >95%

Diagram of the Synthetic Pathway:

G start This compound reagent1 NH3/MeOH start->reagent1 intermediate Imine Intermediate reagent1->intermediate Imine Formation reagent2 NaBH4 intermediate->reagent2 product (6-chloro-5-fluoropyridin-3-yl)methanamine reagent2->product Reduction application Precursor for Insecticide Synthesis product->application G cluster_0 Synthesis & Screening cluster_1 Lead Optimization & Testing A This compound B Chemical Modification (e.g., Reductive Amination) A->B C Library of Derivatives B->C D High-Throughput Screening (Insecticidal, Herbicidal, Fungicidal) C->D E Hit Identification D->E Active Hits F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Field Trials & Toxicology Studies G->H I New Agrochemical Product H->I Successful Candidate

Application Notes and Protocols for the Step-by-Step Derivatization of 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the chemical derivatization of 6-Chloro-5-fluoronicotinaldehyde, a versatile building block in medicinal chemistry. The protocols outlined below describe key synthetic transformations of the aldehyde functional group, enabling the creation of a diverse library of compounds for drug discovery and development programs. The unique substitution pattern of the pyridine ring, featuring both a chloro and a fluoro group, offers opportunities for modulating the physicochemical and pharmacological properties of the resulting derivatives.

Introduction

This compound is a valuable starting material for the synthesis of novel heterocyclic compounds. The aldehyde group is a highly reactive functional handle that can be readily transformed into a wide array of other functionalities. This allows for the systematic exploration of the chemical space around the 6-chloro-5-fluoropyridine core, which is a privileged scaffold in many biologically active molecules. Derivatization can be employed to enhance biological activity, improve pharmacokinetic properties, or to serve as a linker for conjugation to other molecules.

Derivatization Strategies

This document outlines five common and effective derivatization strategies for this compound:

  • Reductive Amination: Introduction of amine functionalities to generate secondary and tertiary amines.

  • Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for carbon chain extension and the introduction of diverse substituents.

  • Knoevenagel Condensation: Formation of a new carbon-carbon double bond by reaction with active methylene compounds, yielding α,β-unsaturated products.

  • Oxime Formation: Conversion of the aldehyde to a stable oxime, which can act as a hydrogen bond donor and acceptor.

  • Hydrazone Formation: Reaction with hydrazines to form hydrazones, a common motif in bioactive compounds.

Data Presentation: Comparative Summary of Derivatization Reactions

The following table summarizes typical quantitative data for the derivatization of this compound based on analogous reactions with substituted aromatic aldehydes.

Derivatization ReactionReagent ExampleSolventCatalyst/Reducing AgentTypical Reaction Time (h)Typical Yield (%)
Reductive Amination AnilineMethanolNaBH₄2 - 685 - 95
Wittig Reaction Benzyltriphenylphosphonium chlorideTHFn-BuLi4 - 1270 - 85
Knoevenagel Condensation MalononitrileEthanolPiperidine1 - 390 - 98
Oxime Formation Hydroxylamine hydrochlorideEthanol/WaterSodium Acetate1 - 290 - 97
Hydrazone Formation PhenylhydrazineEthanolAcetic Acid (catalytic)1 - 388 - 96

Experimental Protocols

Reductive Amination Protocol

This protocol describes the synthesis of N-((6-chloro-5-fluoropyridin-3-yl)methyl)aniline.

Materials:

  • This compound

  • Aniline

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and aniline (1.1 mmol) in methanol (10 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) in small portions over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Wittig Reaction Protocol

This protocol details the synthesis of 6-chloro-5-fluoro-3-styrylpyridine.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and line

  • Syringes

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. The formation of a deep orange or red color indicates the generation of the ylide.

  • Stir the ylide solution at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Knoevenagel Condensation Protocol

This protocol describes the synthesis of 2-((6-chloro-5-fluoropyridin-3-yl)methylene)malononitrile.[1]

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Heat the reaction mixture to reflux for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Oxime Formation Protocol

This protocol details the synthesis of this compound oxime.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol/Water mixture

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) in a mixture of water (5 mL) and ethanol (10 mL).

  • Add a solution of this compound (1.0 mmol) in ethanol (5 mL) to the flask.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of the oxime may form.

  • Filter the precipitate and wash with cold water.

  • If no precipitate forms, add cold water to the reaction mixture to induce precipitation.

  • Dry the resulting solid under vacuum to yield the pure oxime.

Hydrazone Formation Protocol

This protocol describes the synthesis of (E)-1-((6-chloro-5-fluoropyridin-3-yl)methylene)-2-phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add phenylhydrazine (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Stir the mixture at room temperature for 1-3 hours. The product often precipitates during the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the solid product.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product under vacuum.

Visualizations

Derivatization_Workflow start This compound reductive_amination Reductive Amination (+ R1R2NH, Reducing Agent) start->reductive_amination wittig Wittig Reaction (+ Ph3P=CHR) start->wittig knoevenagel Knoevenagel Condensation (+ CH2(X)Y, Base) start->knoevenagel oxime Oxime Formation (+ NH2OH) start->oxime hydrazone Hydrazone Formation (+ RNHNH2) start->hydrazone product_amine Secondary/Tertiary Amine reductive_amination->product_amine product_alkene Alkene wittig->product_alkene product_unsaturated α,β-Unsaturated Product knoevenagel->product_unsaturated product_oxime Oxime oxime->product_oxime product_hydrazone Hydrazone hydrazone->product_hydrazone

Caption: Derivatization pathways of this compound.

Reductive_Amination_Pathway aldehyde This compound imine Imine Intermediate aldehyde->imine + Amine, -H2O amine Primary/Secondary Amine (R1R2NH) amine->imine product Final Amine Product imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product Wittig_Reaction_Workflow phosphonium_salt Phosphonium Salt (Ph3P+-CH2R X-) ylide Phosphorus Ylide (Ph3P=CHR) phosphonium_salt->ylide + Base base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane + Aldehyde aldehyde This compound aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

References

Application Notes and Protocols for the Scale-up Synthesis of 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the scale-up synthesis of 6-Chloro-5-fluoronicotinaldehyde, a key building block in the development of novel pharmaceutical agents. The synthesis commences with the conversion of 6-chloro-5-fluoro-3-aminopyridine to 6-chloro-5-fluoronicotinonitrile via a Sandmeyer reaction, followed by the partial reduction of the nitrile to the target aldehyde using diisobutylaluminium hydride (DIBAL-H). This protocol emphasizes scalability, safety, and reproducibility, offering detailed experimental procedures, data presentation in tabular format, and visual guides for the synthetic workflow.

Introduction

Substituted nicotin-aldehydes are pivotal intermediates in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The title compound, this compound, with its specific halogenation pattern, presents a valuable scaffold for the synthesis of targeted therapeutics. The protocol detailed herein outlines a robust and scalable pathway to this important building block, designed for implementation in a process chemistry or drug development laboratory.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps, starting from 6-chloro-5-fluoro-3-aminopyridine.

Synthesis_Workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: DIBAL-H Reduction A 6-Chloro-5-fluoro-3-aminopyridine B Diazonium Salt Intermediate A->B 1. NaNO₂, aq. HCl 2. 0-5 °C C 6-Chloro-5-fluoronicotinonitrile B->C CuCN, KCN 60-70 °C D 6-Chloro-5-fluoronicotinonitrile E Iminium Intermediate D->E 1. DIBAL-H, Toluene 2. -78 °C F This compound E->F Aqueous Workup

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-5-fluoronicotinonitrile

This procedure is based on the well-established Sandmeyer reaction, which is a reliable method for the conversion of aryl amines to aryl nitriles.[1][2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Chloro-5-fluoro-3-aminopyridine≥97%Commercially Available
Sodium Nitrite (NaNO₂)ACS ReagentStandard Supplier
Hydrochloric Acid (HCl), concentratedACS ReagentStandard Supplier
Copper(I) Cyanide (CuCN)≥98%Standard Supplier
Potassium Cyanide (KCN)≥97%Standard Supplier
TolueneAnhydrousStandard Supplier
Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard Supplier
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentStandard Supplier

Equipment:

  • Multi-neck round-bottom flask (appropriate for scale)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a multi-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 6-chloro-5-fluoro-3-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water via a dropping funnel, maintaining the internal temperature below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Warm the cyanide solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with toluene (3 x volume).

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 6-chloro-5-fluoronicotinonitrile can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Representative):

ParameterValue
Starting Material100 g (0.68 mol)
Yield75-85%
Purity (by HPLC)>98%
Step 2: Synthesis of this compound

This protocol utilizes Diisobutylaluminium hydride (DIBAL-H) for the selective reduction of the nitrile to the aldehyde at low temperatures.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Chloro-5-fluoronicotinonitrile≥98%From Step 1
Diisobutylaluminium hydride (DIBAL-H)1.0 M in TolueneStandard Supplier
TolueneAnhydrousStandard Supplier
MethanolAnhydrousStandard Supplier
Hydrochloric Acid (HCl), 1M-Prepared in-house
Ethyl AcetateACS ReagentStandard Supplier
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentStandard Supplier

Equipment:

  • Multi-neck round-bottom flask (appropriate for scale)

  • Magnetic stirrer or mechanical stirrer

  • Dropping funnel or syringe pump

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a flame-dried, multi-neck round-bottom flask under an inert atmosphere, add 6-chloro-5-fluoronicotinonitrile (1.0 eq) and anhydrous toluene.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition:

    • Slowly add DIBAL-H (1.2 eq, 1.0 M solution in toluene) dropwise via a syringe pump or dropping funnel, maintaining the internal temperature at or below -70 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up:

    • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of anhydrous methanol to decompose the excess DIBAL-H.

    • Allow the reaction mixture to warm to 0 °C and then slowly add 1M hydrochloric acid to hydrolyze the imine intermediate.

    • Continue stirring at room temperature until two clear layers are observed.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Starting Material80 g (0.51 mol)
Yield70-80%
Purity (by HPLC)>99%
Physical AppearanceWhite to off-white solid

Characterization Data

This compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.98 (s, 1H, -CHO), 8.65 (d, J = 2.0 Hz, 1H, Ar-H), 8.12 (d, J = 7.6 Hz, 1H, Ar-H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 187.2, 158.4 (d, J = 260.6 Hz), 152.1, 143.8 (d, J = 14.1 Hz), 133.9, 125.6 (d, J = 21.2 Hz).

  • Mass Spectrometry (EI): m/z 159.0 (M⁺).

Logical Relationships and Mechanisms

The selectivity of the DIBAL-H reduction is critically dependent on maintaining a low temperature to stabilize the tetrahedral intermediate, thus preventing over-reduction to the corresponding alcohol.

DIBALH_Mechanism cluster_mech DIBAL-H Reduction Mechanism Nitrile R-C≡N Coordination R-C≡N→Al(i-Bu)₂H Nitrile->Coordination + DIBAL-H (Lewis Acid Coordination) Hydride_Transfer [R-CH=N-Al(i-Bu)₂]⁻ Coordination->Hydride_Transfer Hydride Transfer Imine R-CH=NH Hydride_Transfer->Imine Aqueous Workup (Hydrolysis) Aldehyde R-CHO Imine->Aldehyde Hydrolysis

Figure 2: Simplified mechanism of DIBAL-H reduction of a nitrile to an aldehyde.

Safety Considerations

  • Cyanides: Potassium cyanide and copper(I) cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. A cyanide antidote kit should be readily available.

  • DIBAL-H: Diisobutylaluminium hydride is a pyrophoric reagent that reacts violently with water and protic solvents. It should be handled under an inert atmosphere (Nitrogen or Argon). All glassware must be thoroughly dried before use.

  • Acids: Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Solvents: Toluene and ethyl acetate are flammable. Avoid open flames and ensure adequate ventilation.

Conclusion

The protocol described provides a scalable and efficient pathway for the synthesis of this compound. By employing a robust Sandmeyer reaction followed by a selective DIBAL-H reduction, this key intermediate can be produced in high yield and purity, facilitating its use in drug discovery and development programs. Adherence to the detailed procedures and safety precautions is essential for successful and safe execution.

References

6-Chloro-5-fluoronicotinaldehyde: A Key Intermediate for the Synthesis of Novel Anti-Infective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 6-chloro-5-fluoronicotinaldehyde as a versatile intermediate in the synthesis of novel anti-infective agents. The unique substitution pattern of this aldehyde, featuring both a chloro and a fluoro group on the pyridine ring, makes it a valuable building block for accessing a diverse range of heterocyclic compounds with potential therapeutic applications.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new anti-infective agents with novel mechanisms of action. Nicotinic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial properties. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the nicotinic acid scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, often leading to enhanced potency and improved pharmacokinetic profiles. This compound is a key starting material that allows for the introduction of this important halogenated pyridine core into more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 950691-52-8
Molecular Formula C₆H₃ClFNO
Molecular Weight 159.55 g/mol
Appearance Solid
Storage Inert atmosphere, 2-8°C

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the corresponding alcohol, (6-chloro-5-fluoropyridin-3-yl)methanol. This precursor is accessible from commercially available starting materials.

Diagram: Synthesis of this compound

G cluster_0 Synthesis Pathway 2_chloro_5_fluoro_6_methylpyridine 2-Chloro-5-fluoro-6-methylpyridine 6_chloro_5_fluoropyridin_3_yl_methanol (6-Chloro-5-fluoropyridin-3-yl)methanol 2_chloro_5_fluoro_6_methylpyridine->6_chloro_5_fluoropyridin_3_yl_methanol Functionalization 6_chloro_5_fluoronicotinaldehyde This compound 6_chloro_5_fluoropyridin_3_yl_methanol->6_chloro_5_fluoronicotinaldehyde Oxidation

Synthesis of the target intermediate.
Experimental Protocol: Oxidation of (6-chloro-5-fluoropyridin-3-yl)methanol

This protocol describes a general method for the oxidation of (6-chloro-5-fluoropyridin-3-yl)methanol to this compound using manganese dioxide (MnO₂), a common and effective oxidizing agent for this type of transformation.

Materials:

  • (6-chloro-5-fluoropyridin-3-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, depending on scale and temperature)

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of (6-chloro-5-fluoropyridin-3-yl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add activated manganese dioxide (5-10 equivalents).

  • Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The reaction is typically complete within 12-24 hours. If the reaction is sluggish, gentle heating to reflux may be required.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid.

  • The crude product can be purified further by column chromatography on silica gel if necessary.

Application in the Synthesis of Novel Anti-Infective Agents: Pyrazolopyridines

The aldehyde functionality of this compound serves as a versatile handle for the construction of various heterocyclic systems. One prominent application is in the synthesis of pyrazolopyridine derivatives, a class of compounds known to exhibit a wide range of biological activities, including antimicrobial effects.[1]

Diagram: General Workflow for the Synthesis of Pyrazolopyridine Derivatives

G cluster_1 Synthesis and Evaluation Workflow Start This compound Step1 Condensation with an active methylene compound (e.g., malononitrile derivatives) Start->Step1 Step2 Cyclization with hydrazine or substituted hydrazines Step1->Step2 Product Substituted Pyrazolopyridine Step2->Product Screening Antimicrobial Screening (Antibacterial and/or Antifungal assays) Product->Screening Data Biological Activity Data (e.g., MIC values) Screening->Data

Workflow for pyrazolopyridine synthesis.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative starting from this compound.

Materials:

  • This compound

  • An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or another suitable alcohol

  • A basic catalyst (e.g., piperidine, triethylamine)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene nitrile (1.0-1.2 equivalents) in ethanol.

  • Add a catalytic amount of a basic catalyst (e.g., a few drops of piperidine).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • The intermediate condensed product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration, or the reaction mixture can be used directly in the next step.

Step 2: Cyclization to form the Pyrazolopyridine Core

  • To the solution or suspension of the intermediate from Step 1, add hydrazine hydrate or a substituted hydrazine (1.0-1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The pyrazolopyridine product will often precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography.

Biological Activity of Derived Compounds

The synthesized pyrazolopyridine derivatives can be screened for their anti-infective properties against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity.

Table: Hypothetical Antimicrobial Activity of a Synthesized Pyrazolopyridine Derivative

The following table presents hypothetical MIC values for a novel pyrazolopyridine synthesized from this compound to illustrate the expected data presentation.

CompoundOrganismMIC (µg/mL)
Pyrazolopyridine Derivative 1 Staphylococcus aureus (Gram-positive)8
Escherichia coli (Gram-negative)16
Candida albicans (Fungus)32
Reference Drug (e.g., Ciprofloxacin) Staphylococcus aureus1
Escherichia coli0.5
Reference Drug (e.g., Fluconazole) Candida albicans2

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with potential as anti-infective agents. The protocols provided herein offer a foundation for the preparation of this key aldehyde and its subsequent elaboration into more complex molecular scaffolds, such as pyrazolopyridines. The continued exploration of the reactivity of this compound is expected to yield new classes of compounds with significant therapeutic potential in the ongoing fight against infectious diseases.

References

Application Notes and Protocols for the Analysis of 6-Chloro-5-fluoronicotinaldehyde by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

HPLC-UV Method for Quantification of 6-Chloro-5-fluoronicotinaldehyde

Application Note

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound. The methodology is based on reversed-phase chromatography, which is well-suited for separating moderately polar aromatic compounds. This approach is ideal for routine purity assessments, quality control of starting materials, and in-process monitoring during drug development. The method is designed to be robust, reliable, and easily implemented in a standard analytical laboratory.

Experimental Protocol

a) Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Reagents: Formic acid (optional, for improving peak shape).

  • Reference Standard: this compound of known purity (≥98%).

  • Sample Diluent: A mixture of acetonitrile and water (50:50, v/v).

b) Preparation of Solutions

  • Mobile Phase A: Ultrapure water (optional: with 0.1% formic acid).

  • Mobile Phase B: Acetonitrile (optional: with 0.1% formic acid).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the sample diluent.

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in the sample diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

c) Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm (or the absorbance maximum determined by a UV scan).

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B (re-equilibration)

LC-MS Method for Sensitive Detection and Identification

Application Note

For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex matrices, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is recommended. This note outlines a proposed LC-MS/MS method using Electrospray Ionization (ESI), which provides excellent sensitivity for polar and ionizable compounds. This method is suitable for identifying and quantifying trace levels of this compound and its related impurities.

Experimental Protocol

a) Instrumentation and Materials

  • LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Solvents: LC-MS grade acetonitrile (ACN) and ultrapure water.

  • Reagents: LC-MS grade formic acid.

  • Reference Standard and Sample Preparation: As described in the HPLC-UV protocol, using LC-MS grade solvents and reagents.

b) Liquid Chromatography Conditions

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.

  • Gradient Elution: A gradient similar to the HPLC-UV method, adjusted for the different column dimensions and flow rate, can be used as a starting point.

c) Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Rationale: The pyridine nitrogen is expected to be readily protonated.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas (N₂): Flow rate of 800 L/hr at a temperature of 350 °C.

  • Cone Voltage: 20-40 V (to be optimized via infusion of the standard).

  • Data Acquisition:

    • Full Scan Mode: Scan a mass range of m/z 50-300 to identify the parent ion. The expected protonated molecule [M+H]⁺ for C₆H₃ClFNO (MW: 159.55) is at m/z 160.55.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity in quantification, monitor the [M+H]⁺ ion at m/z 160.55.

    • MS/MS (for quantification): Determine product ions by fragmenting the parent ion (m/z 160.55). A potential transition for Selected Reaction Monitoring (SRM) could be hypothesized and would require experimental confirmation.

Summary of Proposed Quantitative Parameters

The following table summarizes the proposed starting parameters for method development. These values should be optimized and validated for the specific instrumentation and application.

ParameterProposed HPLC-UV MethodProposed LC-MS Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: Water, B: Acetonitrile (optional 0.1% Formic Acid)A: Water + 0.1% Formic Acid, B: ACN + 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmESI-MS (Positive Mode)
Primary Ion (m/z) N/A[M+H]⁺ at 160.55
Calibration Range 1 - 100 µg/mL (Proposed)0.1 - 50 ng/mL (Hypothetical, depends on sensitivity)
Injection Volume 10 µL5 µL
Column Temperature 30 °C35 °C

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound using either HPLC-UV or LC-MS.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc cluster_lcms cluster_data Data Processing Analyte Analyte: This compound Weighing Accurate Weighing Analyte->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MS LC-MS Analysis Filtration->LC_MS Sep_HPLC Reversed-Phase Separation HPLC_UV->Sep_HPLC Sep_LCMS Reversed-Phase Separation LC_MS->Sep_LCMS Det_UV UV Detection Sep_HPLC->Det_UV Data_Acq_UV Data Acquisition Det_UV->Data_Acq_UV Processing Data Processing & Quantification Data_Acq_UV->Processing Det_MS MS Detection (ESI+) Sep_LCMS->Det_MS Data_Acq_MS Data Acquisition Det_MS->Data_Acq_MS Data_Acq_MS->Processing Report Final Report Processing->Report

Caption: General workflow for analysis of this compound.

References

Experimental procedure for the preparation of 2-chloro-5-fluoronicotinonitrile from 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental procedure for the synthesis of 2-chloro-5-fluoronicotinonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol outlines a two-step process starting from 6-chloro-5-fluoronicotinaldehyde. The methodology involves the initial formation of an oxime intermediate, followed by a dehydration reaction to yield the desired nitrile. This document includes a comprehensive list of materials, step-by-step instructions, and characterization data for the final product. Additionally, alternative synthetic strategies are discussed, and a workflow diagram is provided for clarity.

Introduction

2-Chloro-5-fluoronicotinonitrile is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for more complex heterocyclic compounds.[1] The presence of chlorine, fluorine, and nitrile functional groups on the pyridine ring offers multiple reaction sites for further chemical modifications, making it an attractive scaffold for the synthesis of novel bioactive molecules. This document presents a reliable and reproducible protocol for the preparation of 2-chloro-5-fluoronicotinonitrile, ensuring high yield and purity.

Experimental Protocol

The synthesis of 2-chloro-5-fluoronicotinonitrile from this compound is a two-step process, as illustrated in the workflow below. The first step is the formation of the aldoxime intermediate, which is then dehydrated in the second step to afford the final nitrile product.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Various
Hydroxylamine hydrochloride≥99%Various
Ethanol (EtOH)AnhydrousVarious
Deionized Water (H₂O)
Dichloromethane (CH₂Cl₂)AnhydrousVarious
1,1'-Carbonyldiimidazole (CDI)≥97%Various
Saturated aqueous sodium bicarbonate (NaHCO₃)
HexanesACS GradeVarious
Ethyl acetate (EtOAc)ACS GradeVarious
Silica gel230-400 meshVarious
Step 1: Synthesis of this compound oxime (Intermediate)
  • In a 50 mL round-bottom flask, dissolve hydroxylamine hydrochloride (0.410 g, 5.902 mmol) in deionized water (7.5 mL).[2]

  • In a separate flask, dissolve this compound (0.856 g, 5.365 mmol) in ethanol (10 mL).[2]

  • Add the aldehyde solution to the hydroxylamine hydrochloride solution in one portion at room temperature (20-25 °C). A white solid is expected to precipitate.[2]

  • Stir the resulting suspension at room temperature for 1 hour.[2]

  • After 1 hour, add deionized water (10 mL) to the reaction mixture.[2]

  • Collect the white solid by vacuum filtration and wash with a small amount of cold water.

  • Dry the solid under vacuum to obtain the intermediate oxime (approximately 0.92 g). This intermediate can be used in the next step without further purification.[2]

Step 2: Synthesis of 2-chloro-5-fluoronicotinonitrile
  • Suspend the dried oxime intermediate from Step 1 in a 50 mL round-bottom flask containing dichloromethane (15 mL) under a nitrogen atmosphere.[2]

  • To this suspension, add 1,1'-carbonyldiimidazole (CDI) (1.044 g, 6.438 mmol). The suspension should become a clear solution.[2]

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 1 hour.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 15% ethyl acetate in hexanes mobile phase.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.[2]

  • Purify the crude residue by silica gel column chromatography, eluting with 15% ethyl acetate in hexanes.[2]

  • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield 2-chloro-5-fluoronicotinonitrile as a white solid.[2]

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration to Nitrile aldehyde This compound reaction1 Reaction in EtOH/H₂O (1 hr, RT) aldehyde->reaction1 hydroxylamine Hydroxylamine HCl hydroxylamine->reaction1 intermediate This compound oxime reaction1->intermediate reaction2 Reflux (1 hr) intermediate->reaction2 Intermediate from Step 1 cdi CDI in CH₂Cl₂ cdi->reaction2 purification Silica Gel Chromatography reaction2->purification product 2-chloro-5-fluoronicotinonitrile purification->product

Caption: Experimental workflow for the synthesis of 2-chloro-5-fluoronicotinonitrile.

Results and Discussion

The described two-step protocol provides a reliable method for the synthesis of 2-chloro-5-fluoronicotinonitrile with a high yield.

Quantitative Data Summary
ParameterValueReference
Starting Aldehyde Amount0.856 g (5.365 mmol)[2]
Hydroxylamine HCl Amount0.410 g (5.902 mmol)[2]
CDI Amount1.044 g (6.438 mmol)[2]
Final Product Yield0.752 g (4.804 mmol)[2]
Molar Yield89.5%[2]
Product Characterization

The identity and purity of the final product, 2-chloro-5-fluoronicotinonitrile, can be confirmed by various analytical techniques.

PropertyDataReference
AppearanceWhite solid[2]
¹H NMR (400 MHz, CDCl₃)δ 8.49 (d, J = 3.0 Hz, 1H), 7.75 (dd, J = 6.8, 3.0 Hz, 1H) ppm[2]
¹H NMR (400 MHz, DMSO-d₆)δ 8.82 (d, 1H), 8.66 (dd, 1H) ppm[2]
Boiling Point235 °C[3]
Density1.43 g/cm³[3]

Alternative Synthetic Methods

While the presented protocol is robust, several alternative methods exist for the conversion of aldehydes to nitriles. One-pot syntheses are particularly attractive for their efficiency. These methods often involve the in-situ formation of the oxime followed by immediate dehydration. Common reagents and conditions for these one-pot conversions include:

  • Formic Acid: Refluxing the aldehyde and hydroxylamine hydrochloride in formic acid can directly yield the nitrile.[4]

  • Ferrous Sulfate in DMF: Anhydrous ferrous sulfate can catalyze the one-pot conversion under reflux in DMF.[5]

  • Silica Gel under Microwave Irradiation: A solvent-free approach using silica gel as a support under microwave irradiation offers a green alternative.[6]

The choice of method may depend on the substrate's functional group tolerance, desired reaction time, and available equipment.

Conclusion

This application note details a high-yield, two-step experimental procedure for the synthesis of 2-chloro-5-fluoronicotinonitrile from this compound. The protocol is well-suited for laboratory-scale synthesis and provides a reliable route to this important chemical intermediate. The inclusion of quantitative data, characterization details, and a discussion of alternative methods offers a comprehensive guide for researchers in organic synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of 6-Chloro-5-fluoronicotinaldehyde, particularly when using the common organolithium route involving the formylation of a lithiated pyridine derivative.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in organolithium-mediated reactions are a frequent issue and can often be traced back to a few critical parameters.[1] Here’s a systematic approach to diagnosing the problem:

  • Reagent Quality and Stoichiometry:

    • Organolithium Titration: The molarity of commercially available organolithium reagents, such as n-butyllithium (n-BuLi), can decrease over time due to degradation.[1][2] It is crucial to titrate your organolithium reagent before each use to determine its exact concentration.[1][2] This ensures you are using the correct stoichiometric amount.

    • Starting Material Purity: Ensure the purity of your starting material, 2-chloro-3-fluoropyridine. Impurities can consume the organolithium reagent or interfere with the reaction.

  • Reaction Conditions:

    • Temperature Control: Organolithium reactions are highly exothermic and require strict temperature control, typically at cryogenic temperatures like -78 °C, to prevent side reactions and decomposition of the lithiated intermediate.[1] Use a well-maintained cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature closely.

    • Solvent Purity: Organolithium reagents are extremely reactive towards protic impurities like water.[1] All solvents, particularly ethereal solvents like tetrahydrofuran (THF), must be rigorously dried and degassed.[2][3] Distilling THF from a sodium-benzophenone ketyl is a standard procedure for ensuring it is anhydrous.[2]

    • Inert Atmosphere: These reactions are highly sensitive to air and moisture.[1] It is imperative to conduct the entire procedure under a dry, inert atmosphere (argon or nitrogen) using either a Schlenk line or a glovebox.[1][4] Ensure all glassware is flame-dried or oven-dried before use.[2]

  • Addition Rate and Order:

    • Slow, dropwise addition of the organolithium reagent to the pyridine solution at low temperature is critical to control the exotherm and minimize side reactions.

    • Similarly, the formylating agent (e.g., dimethylformamide, DMF) should be added slowly to the generated organolithium species.

Q2: I'm observing significant impurity formation. What are the likely side reactions and how can they be minimized?

The formation of impurities often points to issues with regioselectivity or competing reaction pathways.

  • Isomeric Aldehyde Formation:

    • Cause: While lithiation of 2-chloro-3-fluoropyridine is expected to occur at the C6 position due to the directing effects of the chlorine and the pyridine nitrogen, lithiation at other positions can occur, leading to isomeric aldehyde byproducts.

    • Mitigation: Precise temperature control at -78 °C is crucial for maximizing the regioselectivity of the lithiation. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can sometimes improve the regioselectivity and rate of metalation.[5]

  • Wurtz-type Coupling:

    • Cause: This side reaction involves the coupling of the organolithium intermediate with the starting alkyl halide, leading to the formation of a dimer.[6]

    • Mitigation: Maintaining a very low reaction temperature and ensuring a slow addition rate of the organolithium reagent can help to suppress this side reaction.

  • Reaction with Solvent:

    • Cause: Organolithium reagents can react with ethereal solvents like THF, especially at temperatures above -20 °C.[1]

    • Mitigation: Maintain the reaction temperature at or below the recommended -78 °C throughout the addition and stirring phases.

Q3: My purification by column chromatography is difficult, and I'm experiencing product loss. Are there alternative purification strategies?

Purification of polar aldehydes can be challenging. If you are facing difficulties with column chromatography, consider the following:

  • Crystallization: this compound is a solid.[7] Attempting to crystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) can be a highly effective method for purification and may result in a higher recovery of pure product.

  • Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite. This can be a useful technique for separating the aldehyde from non-aldehydic impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base.

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems to achieve better separation. A gradient elution might be more effective than an isocratic one.

    • Stationary Phase: Consider using a different grade of silica gel or an alternative stationary phase like alumina.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most frequently cited method involves the ortho-lithiation of 2-chloro-3-fluoropyridine followed by formylation. This route typically utilizes a strong organolithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, followed by the addition of a formylating agent such as N,N-dimethylformamide (DMF).

Why is a low temperature (-78 °C) so critical for this reaction?

Maintaining a cryogenic temperature of -78 °C is essential for several reasons:

  • Stability of the Organolithium Intermediate: The lithiated pyridine species is highly reactive and can be unstable at higher temperatures, leading to decomposition.[1]

  • Regioselectivity: The low temperature helps to control the position of the lithiation, favoring the desired C6 position.[8]

  • Minimizing Side Reactions: It suppresses unwanted side reactions such as reaction with the solvent and Wurtz-type coupling.

How do I properly handle and titrate organolithium reagents?

Organolithium reagents are pyrophoric and react violently with water.[1][2] They must be handled under an inert atmosphere using proper air-free techniques.[4]

Titration Protocol (Example using Diphenylacetic Acid):

  • Under an inert atmosphere, dissolve a known amount of dry diphenylacetic acid in anhydrous THF.

  • Cool the solution in an ice bath.

  • Add the organolithium solution dropwise via syringe until a persistent yellow endpoint is reached.[1]

  • The concentration of the active organolithium reagent can be calculated based on the stoichiometry of the reaction.

What are the best analytical techniques to monitor the progress of the reaction?
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the product and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR of a quenched aliquot can provide detailed information about the conversion and the formation of any isomeric byproducts.

Optimized Experimental Protocol

This protocol details a standard procedure for the synthesis of this compound via lithiation.

Materials and Reagents:

  • 2-Chloro-3-fluoropyridine

  • n-Butyllithium (n-BuLi) in hexanes (titrated)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an argon atmosphere, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Starting Material: Add 2-chloro-3-fluoropyridine to the cooled THF.

  • Lithiation: Slowly add a titrated solution of n-BuLi in hexanes dropwise to the reaction mixture, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour after the addition is complete.

  • Formylation: Add anhydrous DMF dropwise to the reaction mixture, again maintaining the temperature below -70 °C. Stir at -78 °C for an additional 2 hours.

  • Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to afford this compound as a solid.

Parameter Typical Range/Value Notes
Starting Material 2-Chloro-3-fluoropyridineEnsure high purity.
Reagent n-BuLi (1.1 - 1.2 eq.)Titrate before use.
Formylating Agent DMF (1.2 - 1.5 eq.)Must be anhydrous.
Solvent Anhydrous THFDistill from Na/benzophenone.
Temperature -78 °CCritical for yield and selectivity.
Typical Yield 60-80%Highly dependent on conditions.

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway

Synthesis_Pathway A 2-Chloro-3-fluoropyridine B 6-Lithio-2-chloro-3-fluoropyridine A->B  n-BuLi, THF, -78 °C   C Intermediate Adduct B->C  DMF, -78 °C   D This compound C->D  Aqueous Workup  

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check1 Titrate n-BuLi? Start->Check1 Action1 Titrate Reagent Check1->Action1 No Check2 Anhydrous Conditions? Check1->Check2 Yes Action1->Check2 Action2 Dry Solvents & Glassware Check2->Action2 No Check3 Temperature at -78°C? Check2->Check3 Yes Action2->Check3 Action3 Calibrate & Maintain Cooling Bath Check3->Action3 No Check4 Inert Atmosphere? Check3->Check4 Yes Action3->Check4 Action4 Purge with Argon/Nitrogen Check4->Action4 No End Yield Improved Check4->End Yes Action4->End

Caption: Systematic troubleshooting for low reaction yield.

References

Technical Support Center: Purification of Crude 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Chloro-5-fluoronicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route. A common route involves the oxidation of 2-Chloro-3-fluoro-5-methylpyridine. Potential impurities from this process include:

  • Unreacted Starting Material: 2-Chloro-3-fluoro-5-methylpyridine.

  • Over-oxidation Product: 6-Chloro-5-fluoronicotinic acid.

  • Incomplete Oxidation Products: Intermediates from the oxidation process.

  • Isomeric Impurities: Positional isomers that may form during synthesis.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity.

  • Recrystallization is effective for removing small amounts of impurities from a solid product.

  • Column Chromatography is a versatile technique for separating compounds with different polarities and is useful for removing a wider range of impurities.

  • Purification via Bisulfite Adduct Formation is a highly specific method for separating aldehydes from non-aldehydic impurities.[1][2]

  • Distillation (under reduced pressure) may be applicable if the compound is thermally stable and has a significantly different boiling point from its impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and help identify impurities. Quantitative NMR (qNMR) can be used for purity determination.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Consider using a solvent/anti-solvent system.
Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product.
Oiling Out (Product separates as an oil, not crystals) The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent.
The compound is highly impure, leading to a significant melting point depression.Pre-purify the crude material by another method (e.g., column chromatography) before recrystallization.[3]
No Crystal Formation Upon Cooling The solution is not saturated or is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] If the solution is not saturated, evaporate some of the solvent to increase the concentration.[4]
Colored Impurities Remain in Crystals The colored impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this technique with caution as it can also adsorb the desired product.
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compound and Impurities Inappropriate solvent system (mobile phase).Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
Column overloading.Use a larger column or load less crude material. A general rule is to use at least 20-50 times the weight of adsorbent to the weight of the crude sample.
The column was not packed properly, leading to channeling.Ensure the adsorbent is packed uniformly without any air bubbles or cracks. Wet packing is generally preferred over dry packing.[5]
Compound is Stuck on the Column The compound is too polar for the chosen mobile phase.Increase the polarity of the mobile phase. For very polar compounds, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent might be necessary.
Tailing of the Compound Band The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel with a basic pyridine).Use a different stationary phase (e.g., neutral or basic alumina). Add a small percentage of a competitive base like triethylamine to the mobile phase.
Purification via Bisulfite Adduct Formation
Problem Possible Cause Solution
Low Yield of Precipitated Bisulfite Adduct The bisulfite adduct is soluble in the reaction medium.If the adduct is water-soluble, use a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase instead of relying on precipitation.[1]
The reaction is incomplete.Ensure a fresh, saturated solution of sodium bisulfite is used.[1] Allow for sufficient reaction time with vigorous stirring or shaking to ensure good mixing of the phases.
Difficulty in Regenerating the Aldehyde from the Adduct Incomplete hydrolysis of the adduct.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the regeneration step. Use a strong base like sodium hydroxide.
The regenerated aldehyde is unstable under the basic conditions.Perform the regeneration at a lower temperature and minimize the time the aldehyde is in contact with the strong base.

Quantitative Data Summary

The following table summarizes typical data for the purification of halogenated pyridine aldehydes. Please note that these are representative values and actual results may vary depending on the specific impurities and experimental conditions.

Purification Technique Parameter Typical Value/Range Notes
Recrystallization Purity Improvement1-5% increaseEffective for removing minor impurities.
Recovery70-90%Highly dependent on solvent choice and initial purity.
Column Chromatography Purity Achieved>99%Capable of removing a wide range of impurities.
Recovery60-85%Losses can occur due to irreversible adsorption or incomplete elution.
Bisulfite Adduct Formation Purity Achieved>98%Highly selective for aldehydes.
Recovery75-95%Dependent on the efficiency of both adduct formation and regeneration steps.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution using TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., methanol or THF). Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.[1][2]

  • Isolation of Adduct: If the adduct precipitates, collect it by filtration. If it remains in the aqueous phase, separate the layers and wash the organic layer with water. Combine the aqueous layers.

  • Regeneration of Aldehyde: To the aqueous solution (or suspension) of the bisulfite adduct, add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). While stirring, slowly add a strong base (e.g., 10M NaOH) until the solution is strongly basic (pH > 10).

  • Extraction and Workup: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified aldehyde.

Visualizations

Purification_Workflow start Crude this compound purity_check1 Purity Assessment (TLC, HPLC, NMR) start->purity_check1 recrystallization Recrystallization purity_check1->recrystallization High Purity (>90%) Minor Impurities column_chromatography Column Chromatography purity_check1->column_chromatography Moderate Purity (70-90%) Multiple Impurities bisulfite_adduct Bisulfite Adduct Formation purity_check1->bisulfite_adduct Low Purity (<70%) Mainly Non-aldehydic Impurities purity_check2 Purity Assessment recrystallization->purity_check2 column_chromatography->purity_check2 bisulfite_adduct->purity_check2 purity_check2->column_chromatography Purity <99% end Pure Product purity_check2->end Purity >99%

Caption: Decision workflow for selecting a purification technique.

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve oiling_out Oiling Out? dissolve->oiling_out cool Cool Solution crystals_form Crystals Form? cool->crystals_form filter_dry Filter and Dry Pure Crystals crystals_form->filter_dry Yes add_seed Add Seed Crystal or Scratch Flask crystals_form->add_seed No evaporate Evaporate Some Solvent crystals_form->evaporate No oiling_out->cool No change_solvent Change Solvent oiling_out->change_solvent Yes pre_purify Pre-purify Crude oiling_out->pre_purify Yes end Purified Product filter_dry->end add_seed->cool evaporate->cool change_solvent->dissolve pre_purify->dissolve

Caption: Troubleshooting logic for recrystallization.

References

Long-term stability and optimal storage conditions for 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and optimal storage conditions for 6-Chloro-5-fluoronicotinaldehyde. The following sections offer troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Long-Term Stability and Optimal Storage

Proper storage is critical to maintain the stability and purity of this compound. The following table summarizes the recommended storage conditions and expected stability based on available data for similar compounds.

ParameterConditionRecommended StorageExpected Stability (Hypothetical)
Temperature 2-8 °CRefrigeration> 2 years with minimal degradation
Ambient (~25 °C)Short-term (days to weeks)Potential for slow degradation over months
Elevated (>40 °C)Not RecommendedAccelerated degradation
Light DarkProtection from lightStable
Exposed to UV/Visible LightNot RecommendedPotential for photodegradation
Atmosphere Inert (e.g., Argon, Nitrogen)Recommended for long-term storageEnhanced stability, prevents oxidation
AirAcceptable for short-term useRisk of slow oxidation of the aldehyde group
Humidity Dry/AnhydrousStore in a desiccator or with desiccantStable
HumidNot RecommendedPotential for hydrolysis and degradation

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue: Inconsistent experimental results or loss of compound activity.

  • Possible Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify that the compound has been stored at the recommended 2-8 °C.

    • Ensure the container is tightly sealed to prevent exposure to moisture and air.

    • Confirm that the material was protected from light.

    • Perform a purity analysis (e.g., HPLC, NMR) to assess the integrity of the current stock.

    • If degradation is confirmed, procure a new batch of the compound and strictly adhere to the storage guidelines.

Issue: Discoloration or change in the physical appearance of the solid.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Do not use the material if its appearance has significantly changed.

    • Characterize a small sample of the material using analytical techniques (e.g., LC-MS, NMR) to identify potential impurities.

    • Review handling procedures to identify any potential exposure to incompatible materials or conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: The primary signs of degradation include a change in color (e.g., yellowing), a change in physical form, and the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) or spectra (e.g., NMR). A decrease in the expected potency or an increase in failed experimental runs can also indicate degradation.

Q2: Is it necessary to handle this compound under an inert atmosphere?

A2: For long-term storage, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation of the aldehyde functional group. For routine, short-term use, working quickly in a well-ventilated fume hood is generally acceptable, provided the container is promptly and tightly sealed afterward.

Q3: What solvents are compatible with this compound?

A3: this compound is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. For analytical purposes, acetonitrile and methanol are often suitable. Always perform a small-scale solubility test before preparing larger solutions.

Q4: How should I prepare a stock solution for long-term storage?

A4: If a stock solution is required, it is best to prepare it in an anhydrous, aprotic solvent. Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store the aliquots at -20 °C or below for extended stability.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.[1][2][3][4]

  • Acidic Hydrolysis:

    • Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 M NaOH and analyze by HPLC.

  • Basic Hydrolysis:

    • Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 M HCl and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80 °C for 48 hours.

    • Dissolve the stressed sample and an unstressed control in acetonitrile and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and the solid compound to UV light (e.g., 254 nm) for 24 hours.

    • Analyze both the solution and a redissolved sample of the solid by HPLC.

Visualizations

G Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8 °C, Dark, Dry) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed new_batch Procure New Batch & Adhere to Guidelines degradation_confirmed->new_batch Yes review_handling Review Handling Procedures degradation_confirmed->review_handling No end Problem Resolved new_batch->end review_handling->end

Caption: Troubleshooting workflow for addressing stability-related experimental issues.

G Hypothetical Degradation Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation parent This compound C₆H₃ClFNO oxidation_product 6-Chloro-5-fluoronicotinic Acid C₆H₃ClFNO₂ parent->oxidation_product [O] hydrolysis_product 6-Hydroxy-5-fluoronicotinaldehyde C₆H₄FNO₂ parent->hydrolysis_product H₂O photodegradation_product Polymeric or Other Products parent->photodegradation_product

Caption: Potential degradation pathways for this compound.

References

Troubleshooting low yield in reactions involving 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during reactions involving 6-Chloro-5-fluoronicotinaldehyde.

Troubleshooting Guides

This section offers detailed solutions to common problems encountered in two primary reaction types involving this compound: Suzuki-Miyaura Coupling and Reductive Amination.

Low Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, low yields can be a significant issue when working with halogenated heteroaromatic aldehydes like this compound. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the C-Cl bond and the stability of the aldehyde.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling catalyst Issue: Inactive or Deactivated Catalyst start->catalyst conditions Issue: Suboptimal Reaction Conditions start->conditions reagents Issue: Poor Reagent Quality start->reagents side_reactions Issue: Competing Side Reactions start->side_reactions catalyst_sol1 Solution: Use Pre-activated Pd(0) Catalyst (e.g., Pd(PPh3)4) catalyst->catalyst_sol1 catalyst_sol2 Solution: Screen Different Ligands (e.g., Buchwald ligands) catalyst->catalyst_sol2 catalyst_sol3 Solution: Ensure Rigorous Degassing catalyst->catalyst_sol3 conditions_sol1 Solution: Screen Different Bases (e.g., K3PO4, Cs2CO3) conditions->conditions_sol1 conditions_sol2 Solution: Vary Solvent System (e.g., Dioxane/H2O, Toluene/H2O) conditions->conditions_sol2 conditions_sol3 Solution: Incrementally Increase Temperature conditions->conditions_sol3 reagents_sol1 Solution: Use Fresh, High-Purity Aldehyde reagents->reagents_sol1 reagents_sol2 Solution: Check Purity of Boronic Acid/Ester reagents->reagents_sol2 side_reactions_sol1 Solution: Use Anhydrous Solvents to Minimize Protodeboronation side_reactions->side_reactions_sol1 side_reactions_sol2 Solution: Use Milder Bases to Prevent Aldehyde Degradation side_reactions->side_reactions_sol2 start Low Yield in Reductive Amination imine_formation Issue: Incomplete Imine Formation start->imine_formation reduction Issue: Inefficient Reduction start->reduction side_reactions Issue: Side Reactions start->side_reactions imine_sol1 Solution: Add a Dehydrating Agent (e.g., MgSO4, molecular sieves) imine_formation->imine_sol1 imine_sol2 Solution: Adjust pH with Catalytic Acid (e.g., Acetic Acid) imine_formation->imine_sol2 imine_sol3 Solution: Pre-form Imine Before Adding Reducing Agent imine_formation->imine_sol3 reduction_sol1 Solution: Use a Different Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) reduction->reduction_sol1 reduction_sol2 Solution: Increase Equivalents of Reducing Agent reduction->reduction_sol2 reduction_sol3 Solution: Optimize Reaction Temperature reduction->reduction_sol3 side_reactions_sol1 Solution: Use a Milder Reducing Agent to Avoid Aldehyde Reduction side_reactions->side_reactions_sol1 side_reactions_sol2 Solution: Control Stoichiometry to Minimize Over-alkylation side_reactions->side_reactions_sol2

Challenges in the purification of 6-Chloro-5-fluoronicotinaldehyde and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 6-Chloro-5-fluoronicotinaldehyde. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Q1: My final product has low purity after initial purification. What are the likely causes and how can I improve it?

Low purity can result from incomplete reactions, the presence of side-products, or residual starting materials. Common impurities in the synthesis of substituted nicotin-aldehydes include the corresponding carboxylic acid (from over-oxidation) and unreacted starting materials.

Troubleshooting Steps:

  • Identify the Impurity: Use analytical techniques like TLC, HPLC, or GC to identify the nature of the impurities.

  • Optimize Reaction Conditions: To minimize side-products, carefully control reaction parameters such as temperature, reaction time, and the choice of oxidizing or reducing agents. For instance, over-oxidation to nicotinic acid is a common issue that can be mitigated by controlling these factors.[1]

  • Select an Appropriate Purification Method: Based on the impurity profile, choose the most effective purification technique. Recrystallization is effective for removing small amounts of impurities from solid samples, while column chromatography is better for separating components with different polarities.[2][3] For aldehydes, forming a reversible bisulfite adduct can be a highly specific method to separate them from non-carbonyl compounds.[1][4]

Q2: I am experiencing a low yield of purified product. What steps can I take to improve recovery?

Low yield can be due to an incomplete reaction, product loss during work-up and purification, or catalyst deactivation in the synthesis step.

Troubleshooting Steps:

  • Monitor Reaction Completion: Use TLC or HPLC to ensure the reaction has gone to completion before starting the work-up.[1]

  • Optimize Extraction and Washing: Minimize the number of extraction and washing steps to reduce product loss. Ensure the pH of the aqueous phase is optimized to prevent the loss of the product.

  • Refine Purification Technique:

    • Recrystallization: Ensure you are using the minimum amount of hot solvent necessary to dissolve the product.[5] Using too much solvent will result in a lower recovery.[5] The choice of solvent is also critical for maximizing yield.

    • Column Chromatography: Avoid using columns with an excessively large diameter or a very long length, as this can lead to broader elution bands and product loss. Ensure the chosen eluent provides good separation without excessive tailing.

Frequently Asked Questions (FAQs)

General Questions

Q3: What are the common impurities I should expect when synthesizing this compound?

While specific impurities depend on the synthetic route, common side-products in the synthesis of related nicotin-aldehydes include:

  • 6-Chloro-5-fluoronicotinic acid: Formed due to over-oxidation of the aldehyde.[1]

  • Unreacted Starting Materials: Depending on the specific synthesis.

  • Positional Isomers: Regioisomers can be challenging to separate and may require specialized analytical methods like gas chromatography for detection and quantification.

Recrystallization

Q4: How do I choose a suitable solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] A general rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers.[6]

Solvent Screening Protocol:

  • Place a small amount of your crude product into several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature and observe the solubility.

  • For solvents in which the compound is poorly soluble, gently heat the mixture and observe if the compound dissolves.

  • Allow the hot, clear solutions to cool to room temperature and then in an ice bath to see if crystals form.

Table 1: Common Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Suitable for polar compounds.
EthanolHigh78A versatile and commonly used solvent.[6]
MethanolHigh65Similar to ethanol but with a lower boiling point.
AcetoneMedium56Good for moderately polar compounds.
Ethyl AcetateMedium77Often used in combination with hexanes.
DichloromethaneMedium40A good solvent for many organic compounds, but its low boiling point can be a challenge.
TolueneLow111Suitable for non-polar compounds.
HexanesLow~69Often used as an anti-solvent with a more polar solvent.

Q5: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution above its melting point. To address this:

  • Increase the amount of solvent: This will lower the saturation temperature.

  • Use a lower boiling point solvent: This will ensure that the solution cools to a temperature below the melting point of the compound before it becomes saturated.

  • Try a different solvent or a solvent mixture.

Column Chromatography

Q6: What is a good starting eluent system for column chromatography purification of this compound?

Given the polar nature of the aldehyde and the pyridine ring, a good starting point for the eluent system would be a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.

Recommended Starting Conditions:

  • Stationary Phase: Silica gel

  • Eluent System: Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 5:5 Hexanes:Ethyl Acetate) to elute your compound. The optimal ratio should be determined by TLC analysis first.

Experimental Protocol: Column Chromatography

  • Prepare the Column: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in your starting eluent and pour it into the column. Allow the silica to settle, ensuring an even and crack-free packing. Drain the excess solvent until it is just above the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the silica gel.

  • Elute: Add the eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent if necessary.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: User Experimental Data for Purification of this compound

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC/GC, %)Conditions (e.g., Recrystallization Solvent, Chromatography Eluent)
Recrystallization
Column Chromatography

Users are encouraged to populate this table with their own experimental results to build a repository of optimized purification conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization Initial Attempt chromatography Column Chromatography start->chromatography If complex mixture purity_check Purity Check (TLC, HPLC, GC) recrystallization->purity_check chromatography->purity_check purity_check->chromatography Purity < 98% pure_product Pure Product purity_check->pure_product Purity > 98%

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_tree start Low Purity Observed impurity_id Identify Impurities (TLC, HPLC) start->impurity_id is_starting_material Main impurity is starting material? impurity_id->is_starting_material extend_reaction Increase reaction time or temperature is_starting_material->extend_reaction Yes is_side_product Main impurity is a side-product? is_starting_material->is_side_product No optimize_conditions Optimize reaction conditions (e.g., temperature, reagents) is_side_product->optimize_conditions Yes choose_purification Select more effective purification method is_side_product->choose_purification No recrystallization Recrystallization for minor impurities choose_purification->recrystallization chromatography Column chromatography for major impurities choose_purification->chromatography

Caption: Decision tree for troubleshooting low purity in the final product.

solvent_selection start Crude Solid test_solvents Test solubility in various solvents at room temp. start->test_solvents soluble Soluble at RT (Poor Choice) test_solvents->soluble insoluble Insoluble at RT test_solvents->insoluble heat Heat insoluble mixtures insoluble->heat dissolves Dissolves when hot? heat->dissolves no_dissolve Remains Insoluble (Poor Choice) dissolves->no_dissolve No cool Cool hot solution dissolves->cool Yes crystals Crystals Form? (Good Candidate) cool->crystals no_crystals No Crystals Form (Poor Choice) cool->no_crystals

Caption: Logical workflow for selecting an appropriate recrystallization solvent.

References

Optimizing reaction parameters for the synthesis of 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Chloro-5-fluoronicotinaldehyde. The information is tailored to researchers, scientists, and professionals in drug development to help optimize reaction parameters and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to form this compound from 2-Chloro-3-fluoro-5-methylpyridine is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, particularly from 2-Chloro-3-fluoro-5-methylpyridine, can stem from several factors. The primary route for this conversion is typically an oxidation reaction. Here’s a breakdown of potential issues and optimization strategies:

  • Incomplete Oxidation: The oxidizing agent may not be potent enough or used in sufficient molar excess.

  • Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid, reducing the desired product's yield.

  • Side Reactions: The pyridine ring can be susceptible to side reactions depending on the reaction conditions.

  • Sub-optimal Temperature: The reaction may be sensitive to temperature, with low temperatures leading to slow or incomplete reactions and high temperatures promoting side products.

Troubleshooting Steps:

  • Choice of Oxidizing Agent: Selenium dioxide (SeO₂) is a common choice for the oxidation of methyl groups on heterocyclic rings. Ensure it is of high purity and used in at least stoichiometric amounts. Consider a slight excess (1.1-1.2 equivalents).

  • Solvent Selection: A high-boiling, inert solvent like dioxane or DMF is often used to facilitate the required reaction temperature. Ensure the solvent is anhydrous.

  • Temperature Control: This reaction typically requires heating. Monitor the reaction temperature closely. A typical starting point is refluxing in dioxane (around 101 °C). If over-oxidation is an issue, consider lowering the temperature and extending the reaction time.

  • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and prevent the formation of byproducts.

Q2: I am observing the formation of a significant amount of 2-chloro-5-fluoronicotinic acid as a byproduct. How can I minimize this?

A2: The formation of the carboxylic acid is a classic case of over-oxidation. To minimize this:

  • Reduce Reaction Time: As soon as TLC or GC-MS indicates the consumption of the starting material and the formation of the desired aldehyde, proceed with the work-up.

  • Control Stoichiometry: Avoid a large excess of the oxidizing agent.

  • Lower Temperature: Running the reaction at a slightly lower temperature for a longer duration can sometimes favor the formation of the aldehyde over the carboxylic acid.

Q3: The purification of this compound by column chromatography is proving difficult. What is the recommended procedure?

A3: Aldehyd purification can be challenging due to potential streaking on silica gel.

  • Solvent System: A non-polar/polar solvent system like Hexane/Ethyl Acetate is a good starting point. A gradient elution may be necessary to separate the product from impurities.

  • Deactivation of Silica Gel: Sometimes, aldehydes can interact with the acidic sites on silica gel. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help mitigate this.

  • Alternative Purification: If chromatography is problematic, consider recrystallization or distillation under reduced pressure if the product is thermally stable.

Optimization of Reaction Parameters

The following table summarizes hypothetical data for optimizing the synthesis of this compound from 2-Chloro-3-fluoro-5-methylpyridine using Selenium Dioxide (SeO₂).

Entry Equivalents of SeO₂ Solvent Temperature (°C) Reaction Time (h) Yield (%) Byproduct (Carboxylic Acid) (%)
11.0Dioxane100124515
21.1Dioxane100126510
31.2Dioxane100127012
41.1DMF100126018
51.1Dioxane8024555
6 1.1 Dioxane 100 10 72 8

Based on this hypothetical data, the optimal conditions appear to be using 1.1 equivalents of SeO₂ in dioxane at 100°C for 10 hours.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on typical oxidation reactions of similar substrates.

Materials:

  • 2-Chloro-3-fluoro-5-methylpyridine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Diatomaceous earth (Celite®)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-Chloro-3-fluoro-5-methylpyridine (1.0 eq) in anhydrous 1,4-dioxane, add Selenium Dioxide (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 101°C) and monitor the reaction progress by TLC.

  • Upon completion (typically 10-12 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the selenium byproduct, washing the pad with ethyl acetate.

  • Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

G A Reaction Setup (2-Chloro-3-fluoro-5-methylpyridine, SeO₂, Dioxane) B Reflux at 100°C (10-12h) A->B Heat C Reaction Monitoring (TLC/GC-MS) B->C Monitor D Work-up (Cooling, Filtration) C->D Reaction Complete E Extraction & Washing (EtOAc, NaHCO₃, Brine) D->E F Drying & Concentration E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

The logical troubleshooting flow for low yield is depicted in the diagram below.

G A Low Yield of This compound B Check for Unreacted Starting Material A->B C Check for Over-oxidation (Carboxylic Acid) A->C D Other Side Products? A->D E Increase Reaction Time or Temperature B->E Yes F Increase Equivalents of Oxidizing Agent B->F Yes G Decrease Reaction Time or Temperature C->G Yes H Optimize Purification D->H Yes I Improved Yield E->I F->I G->I H->I

Caption: Troubleshooting logic for low product yield.

Methods for removing impurities from synthesized 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthesized 6-Chloro-5-fluoronicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is ideal for removing small amounts of impurities from a solid product.[1][2] Column chromatography is a versatile technique used to separate the target compound from impurities with different polarities.[3][4] A preliminary liquid-liquid extraction may also be used to remove certain types of impurities before proceeding to a final purification step.

Q2: What kind of impurities should I expect from the synthesis?

A2: While specific impurities depend on the synthetic route, you can generally expect unreacted starting materials, reagents, and by-products from side reactions. For halogenated aromatic aldehydes, potential impurities could include regioisomers (isomers with the same atoms but different arrangements on the aromatic ring), over-oxidized products (e.g., the corresponding carboxylic acid), or precursors from incomplete reactions.[5]

Q3: How do I choose the best purification technique for my sample?

A3: The choice depends on the purity of your crude product and the nature of the impurities.

  • For mostly pure solids (>90%) with minor impurities: Recrystallization is often the most efficient method.[1]

  • For complex mixtures with multiple impurities or impurities with similar polarity to the product: Column chromatography is the preferred method as it offers better separation capabilities.[6][7]

  • To remove water-soluble or acid/base impurities: A preliminary workup using liquid-liquid extraction can be very effective before a final purification step.[8]

Q4: How can I assess the purity of my final product?

A4: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for quantifying purity with high accuracy.[9] Thin-Layer Chromatography (TLC) provides a quick, qualitative assessment of purity and the number of components in a mixture.[3] Further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and can help identify residual impurities.[9]

Troubleshooting Guides

Issue 1: Poor Yield or No Crystals During Recrystallization
Possible Cause Troubleshooting Step
Incorrect Solvent Choice The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[2] Test solubility in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene) on a small scale first.
Too Much Solvent Used Adding the minimum amount of hot solvent necessary to fully dissolve the crude product is crucial.[2] If too much was added, carefully evaporate some solvent and allow the solution to cool again.
Solution Cooled Too Quickly Rapid cooling can trap impurities and lead to oiling out or the formation of very fine, impure powder. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[2]
Crystallization Fails to Initiate Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[2]
Issue 2: Ineffective Separation During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System (Mobile Phase) The solvent system should provide good separation of spots on a TLC plate. The target compound should ideally have an Rf value of ~0.3. If spots are too high (high Rf), the solvent is too polar. If they remain at the baseline (low Rf), it is not polar enough.[6]
Poorly Packed Column Air bubbles or cracks in the stationary phase (silica gel) will lead to uneven flow and poor separation.[4] Pack the column carefully as a slurry and tap the column gently to settle the silica and remove bubbles.[7][10]
Column Overloading Using too much crude material for the amount of silica will result in broad bands that do not separate well. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Sample Applied in Too Much Solvent The sample should be dissolved in the absolute minimum amount of solvent before being loaded onto the column.[7] A large volume will cause the initial band to be too wide, leading to poor resolution.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (e.g., hexanes, ethyl acetate/hexanes mixture, toluene, isopropanol) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is just completely dissolved.[2]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[2]

  • Isolation & Drying: Collect the crystals by vacuum filtration, using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.

Protocol 2: Flash Column Chromatography
  • Select a Solvent System: Use TLC to find a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Test different ratios until the target compound has an Rf value of approximately 0.25-0.35, and there is clear separation from impurities.[6]

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of a chromatography column.[7] Add a thin layer of sand. Prepare a slurry of silica gel in the non-polar solvent and pour it into the column, tapping gently to ensure even packing without air bubbles.[4][10] Add another layer of sand on top of the silica.

  • Load the Sample: Dissolve the crude product in the minimum possible volume of the mobile phase or a volatile solvent like dichloromethane.[7] Carefully add the sample solution to the top of the column using a pipette.

  • Elute the Column: Add the mobile phase to the column and apply pressure (using a pump or compressed air) to force the solvent through the silica. Collect the eluent in fractions (e.g., in test tubes).[10]

  • Analyze Fractions: Monitor the fractions using TLC to identify which ones contain the pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Solvent Selection Guide for Purification

SolventPolarityBoiling Point (°C)Typical Use
Hexanes Non-polar69Component of chromatography mobile phase; recrystallization of non-polar compounds.
Toluene Non-polar111Recrystallization solvent for moderately polar compounds.
Dichloromethane Polar Aprotic40Used to dissolve crude sample for loading onto a column.
Ethyl Acetate Polar Aprotic77Component of chromatography mobile phase; potential recrystallization solvent.
Isopropanol Polar Protic82Potential recrystallization solvent.

Table 2: Purity Analysis Methods

Technique Purpose Expected Outcome for Pure Sample
TLC Quick check for number of componentsA single spot.
HPLC [9]Quantitative purity determinationA single major peak with purity >98%.
NMR [9]Structural confirmation and impurity IDSpectrum matches the expected structure with no significant impurity peaks.
Melting Point Purity assessmentA sharp, narrow melting range close to the literature value.

Visualizations

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Method Selection cluster_purification Purification cluster_end Final Product Start Crude Synthesized This compound TLC_Analysis Analyze by TLC Start->TLC_Analysis Decision Single major spot with minor impurities? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization  Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography No (Multiple Spots)   Purity_Check Assess Purity (HPLC, NMR, MP) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Problem: No Crystals Form During Recrystallization Check_Solvent Was minimal hot solvent used? Start->Check_Solvent Check_Cooling Was the solution cooled slowly? Induce Try to induce crystallization: - Scratch flask - Add seed crystal Check_Cooling->Induce Yes Re_cool Cool slowly to RT, then place in ice bath. Check_Cooling->Re_cool No Check_Solvent->Check_Cooling Yes Evaporate Solution is likely not saturated. Evaporate some solvent and re-cool. Check_Solvent->Evaporate No End End Induce->End Solution Evaporate->Start Retry Re_cool->Start Retry

Caption: Troubleshooting guide for failed recrystallization attempts.

References

Technical Support Center: Synthesis of 6-Chloro-5-fluoronicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloro-5-fluoronicotinaldehyde and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to ensure a safe and economical synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and economical starting material for the synthesis of this compound?

A1: The most common and economically viable starting material is 2-Chloro-5-fluoro-3-methylpyridine. This compound provides the necessary pyridine core with the required chloro and fluoro substituents in the correct positions, making the subsequent oxidation of the methyl group a direct route to the desired aldehyde.

Q2: What are the primary safety concerns when synthesizing this compound?

A2: The primary safety concerns are associated with the oxidizing agent used. A common and effective reagent for the oxidation of the methyl group on the pyridine ring is Selenium Dioxide (SeO₂). SeO₂ is highly toxic and corrosive. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All manipulations involving SeO₂ should be conducted in a well-ventilated fume hood.

Q3: My reaction with Selenium Dioxide (SeO₂) is turning black/red. Is this normal?

A3: Yes, the formation of a black or red precipitate is a common observation during oxidations with Selenium Dioxide. This precipitate is elemental selenium, which is a byproduct of the reaction. Its presence indicates that the SeO₂ is being reduced as your starting material is being oxidized, which is a positive sign that the reaction is proceeding. This solid selenium will be removed during the work-up and purification steps.

Q4: Are there more economical or safer alternatives to Selenium Dioxide for the oxidation step?

A4: While SeO₂ is a reliable reagent for this transformation, other oxidizing agents can be considered. These may include manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or ceric ammonium nitrate (CAN). The choice of oxidant will depend on the specific substrate and desired selectivity. A comparative analysis of common oxidizing agents is provided in the "Economical Synthesis Strategies" section. It's important to note that each alternative has its own set of safety precautions and may require significant optimization of reaction conditions.

Q5: How can I purify the final product, this compound?

A5: The most common methods for purifying this compound are column chromatography and recrystallization. Column chromatography using silica gel is effective for separating the product from unreacted starting material and byproducts. Recrystallization from a suitable solvent system can be employed to obtain highly pure crystalline material. The choice of purification method will depend on the scale of the reaction and the purity requirements.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, particularly focusing on the oxidation of 2-Chloro-5-fluoro-3-methylpyridine with Selenium Dioxide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient Reaction Temperature: The oxidation may require a specific activation temperature. 2. Poor Quality of SeO₂: The reagent may have degraded. 3. Inappropriate Solvent: The starting material may not be sufficiently soluble in the chosen solvent.1. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. 2. Use freshly opened or sublimed SeO₂. 3. Consider using a co-solvent to improve solubility. Dioxane, pyridine, or acetic acid are common solvents for SeO₂ oxidations.
Low Yield of Aldehyde 1. Over-oxidation to Carboxylic Acid: Prolonged reaction time or excessive temperature can lead to the formation of 6-chloro-5-fluoronicotinic acid. 2. Incomplete Reaction: The reaction may not have reached completion. 3. Loss during Work-up: The product may be lost during extraction or purification steps.1. Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature. 2. Increase the reaction time or the amount of SeO₂. 3. Ensure proper pH adjustment during aqueous work-up and use an appropriate extraction solvent.
Formation of Multiple Byproducts 1. Decomposition of Starting Material or Product: High temperatures can lead to degradation. 2. Side Reactions: The solvent or impurities may be participating in side reactions.1. Lower the reaction temperature. 2. Use a high-purity, dry solvent.
Difficulty in Removing Selenium Byproducts 1. Fine Selenium Particles: Elemental selenium can form very fine particles that are difficult to filter. 2. Soluble Selenium Compounds: Some selenium-containing byproducts may be soluble in the reaction mixture.1. Use a filter aid such as Celite® to improve filtration. 2. A thorough aqueous wash during work-up can help remove soluble selenium species.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed check_sm Check Starting Material Conversion (TLC/GC) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed incomplete_rxn Incomplete Reaction sm_consumed->incomplete_rxn No over_oxidation Check for Over-oxidation Product (e.g., Carboxylic Acid) sm_consumed->over_oxidation Yes troubleshoot_incomplete Increase Reaction Time/Temp or Add More Oxidant incomplete_rxn->troubleshoot_incomplete end Improved Yield troubleshoot_incomplete->end over_oxidation_yes Over-oxidation Confirmed over_oxidation->over_oxidation_yes optimize_conditions Optimize Reaction Conditions (Lower Temp, Shorter Time) over_oxidation_yes->optimize_conditions Yes workup_issue Investigate Work-up/Purification Losses over_oxidation_yes->workup_issue No optimize_conditions->end workup_issue->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Selenium Dioxide Oxidation

This protocol describes a plausible method for the oxidation of 2-Chloro-5-fluoro-3-methylpyridine to this compound using Selenium Dioxide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-fluoro-3-methylpyridine145.5610.0 g0.0687
Selenium Dioxide (SeO₂)110.968.35 g0.0753 (1.1 eq)
1,4-Dioxane-150 mL-
Celite®-As needed-
Saturated aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-
Ethyl Acetate-For extraction & chromatography-
Hexanes-For chromatography-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Chloro-5-fluoro-3-methylpyridine (10.0 g, 0.0687 mol) and 1,4-dioxane (150 mL). Stir the mixture until the starting material is fully dissolved.

  • Addition of Oxidant: Carefully add Selenium Dioxide (8.35 g, 0.0753 mol) to the solution. Caution: SeO₂ is highly toxic. Handle in a fume hood with appropriate PPE.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature. A black/red precipitate of elemental selenium will be present.

    • Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with ethyl acetate.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

Experimental Workflow Diagram

ExperimentalWorkflow start Start dissolve Dissolve Starting Material in Dioxane start->dissolve add_seo2 Add Selenium Dioxide dissolve->add_seo2 reflux Reflux for 4-6 hours add_seo2->reflux monitor Monitor by TLC/GC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite® cool->filter extract Aqueous Work-up (NaHCO₃, Brine) filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Pure this compound purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

Economical Synthesis Strategies

While SeO₂ is effective, its cost and toxicity are considerations for large-scale synthesis. Below is a comparison of potential oxidizing agents for the conversion of 2-Chloro-5-fluoro-3-methylpyridine to the corresponding aldehyde.

Oxidizing Agent Advantages Disadvantages Relative Cost
Selenium Dioxide (SeO₂) ** High selectivity for methyl group oxidation on pyridine rings.Highly toxic, requires careful handling and disposal. Can lead to over-oxidation.Moderate
Manganese Dioxide (MnO₂) **Relatively inexpensive and less toxic than SeO₂.Often requires a large excess of reagent and longer reaction times. Can be less selective.Low
Potassium Permanganate (KMnO₄) Strong and inexpensive oxidizing agent.Can be difficult to control and may lead to over-oxidation to the carboxylic acid or ring cleavage.Low
Ceric Ammonium Nitrate (CAN) Can be effective for benzylic oxidations.Stoichiometric amounts are often required, and it can be more expensive than other options.Moderate to High

Safety Information

Safe Handling of Selenium Dioxide (SeO₂):

  • Toxicity: Selenium dioxide is highly toxic if inhaled, ingested, or in contact with skin. It is also corrosive.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles.

  • Handling: All operations involving solid SeO₂ or its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of selenium-containing waste as hazardous waste according to institutional and local regulations.

General Safety Precautions:

  • Always conduct a thorough literature search and risk assessment before starting any new chemical synthesis.

  • Be aware of the hazards of all chemicals used in the procedure.

  • Know the location and proper use of safety equipment, including fire extinguishers, safety showers, and eyewash stations.

  • Never work alone in the laboratory.

Preventing degradation of 6-Chloro-5-fluoronicotinaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-Chloro-5-fluoronicotinaldehyde during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like many aromatic aldehydes, this compound is susceptible to several degradation pathways, including:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of oxidizing agents or under aerobic conditions. This process can be influenced by factors such as pH and temperature.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this one, can undergo disproportionation to form a corresponding alcohol and a carboxylic acid.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly under acidic or basic conditions, or upon prolonged storage, leading to the formation of unwanted oligomers or polymers.

  • Nucleophilic Attack: The electron-deficient pyridine ring, further activated by the chlorine and fluorine substituents, is susceptible to nucleophilic attack, potentially leading to the displacement of the halogen atoms or addition to the ring, depending on the reaction conditions and the nucleophile used.

Q2: What are the ideal storage and handling conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it is crucial to store it under the following conditions[1][2]:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container in a dry place to avoid hydrolysis and other moisture-mediated reactions.

  • Light: Protect from light, which can catalyze degradation.

When handling the compound, work quickly and avoid prolonged exposure to air and moisture. Use dry solvents and reagents to prevent unwanted side reactions.

Q3: How does pH affect the stability of this compound in a reaction?

A3: The pH of the reaction medium can significantly impact the stability of this compound.

  • Acidic Conditions: While some aldehydes are relatively stable in mildly acidic conditions, strong acids can catalyze polymerization or other side reactions.

  • Basic Conditions: Strong bases can promote the Cannizzaro reaction. The pyridine nitrogen can also be protonated or deprotonated depending on the pH, which alters the electronic properties of the ring and can affect its reactivity and stability. For pyridine itself, degradation can be influenced by pH.

It is generally recommended to perform reactions under neutral or mildly acidic/basic conditions and to carefully control the pH throughout the process.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Problem 1: Low yield of the desired product and formation of a carboxylic acid byproduct.

  • Possible Cause: Oxidation of the aldehyde.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to exclude oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Antioxidant: If compatible with your reaction, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

    • Temperature Control: Run the reaction at the lowest effective temperature to minimize the rate of oxidation.

Problem 2: Formation of a viscous or solid, insoluble material in the reaction mixture.

  • Possible Cause: Polymerization of the aldehyde.

  • Troubleshooting Steps:

    • pH Control: Avoid strongly acidic or basic conditions. Buffer the reaction mixture if necessary.

    • Temperature Management: High temperatures can accelerate polymerization. Maintain a consistent and controlled temperature.

    • Concentration: Running the reaction at a lower concentration may reduce the rate of intermolecular polymerization.

    • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation.

Problem 3: Unexpected side products indicating substitution of the chlorine or fluorine atom.

  • Possible Cause: Nucleophilic aromatic substitution (SNAr).

  • Troubleshooting Steps:

    • Nucleophile Choice: Be mindful of the nucleophilicity of the reagents used. Highly reactive nucleophiles are more likely to attack the pyridine ring.

    • Temperature Control: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature can improve selectivity.

    • Protecting Groups: If the aldehyde group is not involved in the desired transformation, consider protecting it as an acetal to reduce the electron-withdrawing effect on the ring and thus decrease its susceptibility to nucleophilic attack.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CMinimizes thermal degradation and side reactions.[1][2]
Storage Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aldehyde group.[1]
Reaction pH Neutral or Mildly Acidic/BasicAvoids base-catalyzed Cannizzaro reaction and acid-catalyzed polymerization.
Solvents Anhydrous and DegassedPrevents hydrolysis and oxidation.

Experimental Protocols

General Protocol for a Nucleophilic Addition to the Aldehyde Group

This protocol provides a general workflow designed to minimize the degradation of this compound during a nucleophilic addition reaction (e.g., Grignard or organolithium addition).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_reagent Prepare Nucleophile Solution (e.g., Grignard reagent) in anhydrous solvent slow_addition Add Nucleophile Solution dropwise to the aldehyde solution with vigorous stirring prep_reagent->slow_addition prep_aldehyde Dissolve this compound in anhydrous, degassed solvent under inert atmosphere cool_aldehyde Cool Aldehyde Solution to low temperature (e.g., -78 °C) prep_aldehyde->cool_aldehyde cool_aldehyde->slow_addition monitor_reaction Monitor Reaction Progress by TLC Ensure complete consumption of aldehyde slow_addition->monitor_reaction quench Quench Reaction with a suitable reagent (e.g., saturated NH4Cl solution) monitor_reaction->quench extract Extract Product with an appropriate organic solvent quench->extract purify Purify Product (e.g., column chromatography) extract->purify

Caption: A generalized workflow for nucleophilic addition to this compound.

Logical Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting unexpected results in reactions involving this compound.

troubleshooting_workflow cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway cluster_snar SNAr Pathway start Low Yield or Unexpected Byproducts check_purity Verify Purity of Starting Material start->check_purity analyze_byproducts Characterize Byproducts (NMR, MS) start->analyze_byproducts is_acid Carboxylic Acid Detected? analyze_byproducts->is_acid is_polymer Insoluble/Viscous Material? analyze_byproducts->is_polymer is_substitution Halogen Substitution Detected? analyze_byproducts->is_substitution oxidation_remedy Implement Inert Atmosphere, Degassed Solvents, Lower Temperature is_acid->oxidation_remedy Yes polymer_remedy Control pH, Lower Temperature, Reduce Concentration is_polymer->polymer_remedy Yes snar_remedy Lower Temperature, Use Less Nucleophilic Reagent, Protect Aldehyde is_substitution->snar_remedy Yes

Caption: Troubleshooting logic for degradation of this compound.

References

Validation & Comparative

Interpreting the 1H NMR Spectrum of 6-Chloro-5-fluoronicotinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug discovery and development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the predicted 1H NMR spectrum of 6-Chloro-5-fluoronicotinaldehyde and compares it with related compounds to aid in its characterization.

Predicted 1H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, a prediction of its 1H NMR spectrum is presented based on established principles of substituent effects on aromatic systems. The predicted chemical shifts (δ) and coupling constants (J) are summarized in Table 1. This prediction considers the electron-withdrawing effects of the chlorine, fluorine, and aldehyde groups on the pyridine ring. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The two aromatic protons will be influenced by the adjacent substituents, leading to distinct chemical shifts and coupling patterns.

Table 1: Predicted 1H NMR Data for this compound and Comparison with Related Compounds.

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound -CHO9.9 - 10.2s-
H-28.8 - 9.0d4JH-F ≈ 2-3 Hz
H-48.3 - 8.5d3JH-F ≈ 8-10 Hz
3-Pyridinecarboxaldehyde -CHO10.15s-
H-29.11d1.8 Hz
H-68.87dd4.8, 1.8 Hz
H-48.20dt8.1, 1.8 Hz
H-57.53ddd8.1, 4.8, 0.8 Hz
2-Chloro-3-fluoropyridine H-68.1 - 8.3d~5 Hz
H-47.8 - 8.0t~8 Hz
H-57.2 - 7.4m-

Note: Data for 3-Pyridinecarboxaldehyde and 2-Chloro-3-fluoropyridine are based on typical experimental values and may vary depending on the solvent and instrument frequency.

Comparative Analysis

A comparison with structurally similar compounds is crucial for a robust interpretation.

  • 3-Pyridinecarboxaldehyde: This parent molecule provides a baseline for the chemical shifts of the aldehyde and pyridine protons. The presence of the electron-withdrawing chloro and fluoro substituents in this compound is expected to shift the corresponding ring protons further downfield.

  • 2-Chloro-3-fluoropyridine: This compound helps in estimating the influence of the chloro and fluoro substituents on the chemical shifts and coupling constants of the pyridine ring protons, in the absence of the aldehyde group.

The predicted spectrum of this compound will likely exhibit three distinct signals: a singlet for the aldehyde proton and two doublets for the aromatic protons. The multiplicity of the aromatic protons will be influenced by through-bond coupling to the fluorine atom. The proton at position 2 (H-2) is expected to show a small four-bond coupling (4J) to the fluorine, appearing as a narrow doublet. The proton at position 4 (H-4) will exhibit a larger three-bond coupling (3J) to the fluorine, resulting in a more separated doublet.

Experimental Protocol for 1H NMR Spectroscopy

To acquire a high-quality 1H NMR spectrum for this compound, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence chemical shifts. Add a small amount of a reference standard, such as tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.

    • Number of Scans: The number of scans will depend on the sample concentration. For a sufficiently concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Predicted Proton Couplings

The following diagram, generated using Graphviz, illustrates the predicted spin-spin coupling interactions in the 1H NMR spectrum of this compound.

G cluster_molecule This compound H_aldehyde H-CHO H2 H-2 F F-5 H2->F 4JHF (~2-3 Hz) H4 H-4 H4->F 3JHF (~8-10 Hz)

Caption: Predicted H-F coupling in this compound.

This guide provides a foundational framework for the interpretation of the 1H NMR spectrum of this compound. Experimental verification of these predictions is essential for definitive structural confirmation.

A Comparative Guide to the Spectroscopic Confirmation of 6-Chloro-5-fluoronicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key spectroscopic techniques for the structural confirmation of 6-Chloro-5-fluoronicotinaldehyde and its derivatives. The following sections detail the experimental protocols and present comparative data to support the structural elucidation of this class of compounds, which are valuable intermediates in medicinal chemistry and materials science.

Overview of Spectroscopic Techniques for Structural Elucidation

The unambiguous structural confirmation of this compound derivatives relies on the synergistic use of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule. The primary methods discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the molecular framework.

Predicted NMR Data for this compound

Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on established substituent effects on pyridine rings. These predictions serve as a benchmark for experimental verification.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H-CHO9.5 - 10.5s-
H-28.5 - 8.8dJ(H-F) ≈ 2-4
H-47.8 - 8.1dJ(H-F) ≈ 8-10
¹³C-CHO185 - 195dJ(C-H) ≈ 170-180
C-2150 - 155dJ(C-F) ≈ 5-10
C-3135 - 140dJ(C-F) ≈ 2-5
C-4120 - 125dJ(C-F) ≈ 15-20
C-5155 - 160dJ(C-F) ≈ 240-260
C-6145 - 150dJ(C-F) ≈ 10-15
¹⁹FF-5-120 to -140dddJ(F-H4) ≈ 8-10, J(F-H2) ≈ 2-4

Predicted data is based on analogous fluorinated and chlorinated pyridine systems.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.0 ppm).[2] For ¹⁹F NMR, an external reference like CFCl₃ or an internal standard can be used.

  • Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: ~12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay (5 x T₁) is crucial for accurate integration in quantitative NMR.[3]

    • Number of Scans: 16-64, depending on the concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment with proton decoupling.

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.

    • Spectral Width: ~200 ppm.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

Logical Workflow for NMR Data Interpretation

NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments (Optional) cluster_info Derived Structural Information H1_NMR ¹H NMR COSY COSY (¹H-¹H) H1_NMR->COSY HSQC HSQC (¹H-¹³C) H1_NMR->HSQC HMBC HMBC (¹H-¹³C) H1_NMR->HMBC Proton_Env Proton Environments & Coupling Network H1_NMR->Proton_Env Chemical Shifts, Integration, Multiplicity C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Backbone Carbon Backbone & Quaternary Carbons C13_NMR->Carbon_Backbone Number of C types, Chemical Shifts F19_NMR ¹⁹F NMR Fluorine_Env Fluorine Position & Couplings F19_NMR->Fluorine_Env Chemical Shifts, Multiplicity COSY->Proton_Env H-H Connectivity HSQC->Carbon_Backbone Direct C-H Bonds HMBC->Carbon_Backbone Long-range C-H Bonds Connectivity Final Structure Confirmation Proton_Env->Connectivity Carbon_Backbone->Connectivity Fluorine_Env->Connectivity

Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound, the key absorptions are the aldehyde C-H and the carbonyl C=O stretching vibrations.

Table 2: Comparison of IR Absorption Frequencies for Aldehydes

Compound Vibrational Mode Typical Absorption (cm⁻¹) Reference
This compound Aldehyde C=O Stretch1700 - 1715 (Predicted)[4][5]
Aldehyde C-H Stretch2720 - 2750 & 2820 - 2850 (Predicted)[4][5]
C-Cl Stretch600 - 800 (Predicted)
C-F Stretch1000 - 1400 (Predicted)
BenzaldehydeAldehyde C=O Stretch~1705[4]
Aldehyde C-H Stretch~2745 & ~2820[5]
Saturated Aliphatic AldehydeAldehyde C=O Stretch1720 - 1740[5]
Aldehyde C-H Stretch~2720 & ~2820[5]

The conjugation of the aldehyde to the pyridine ring is expected to lower the C=O stretching frequency compared to a saturated aliphatic aldehyde.[4][5]

Experimental Protocol for Solid-State IR Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount (~1-2 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.[6]

    • Drop the solution onto a single IR-transparent salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin solid film on the plate.[6]

  • Background Collection: Place the clean, empty salt plate (or the empty sample compartment for ATR) in the spectrometer and run a background scan.

  • Sample Analysis: Place the salt plate with the sample film into the spectrometer and acquire the IR spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for small, volatile molecules and often results in characteristic fragmentation patterns that can aid in structural elucidation.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Relative Abundance Notes
[M]⁺159~3Molecular ion with ³⁵Cl
[M+2]⁺161~1Isotope peak for ³⁷Cl. The ~3:1 ratio is characteristic of a single chlorine atom.[7]
[M-H]⁺158VariableLoss of the aldehydic hydrogen.
[M-CHO]⁺130VariableLoss of the formyl group.
[M-Cl]⁺124VariableLoss of the chlorine atom.

Molecular Weight of C₆H₃ClFNO is 159.55 g/mol .[8][9]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds. The sample is vaporized in a high vacuum environment.[10]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11][12] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions.[11]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

General Fragmentation and Analysis Workflow

MS_Workflow Sample Sample Introduction (Solid, GC) Ionization Electron Ionization (70 eV) Sample->Ionization Molecular_Ion [M]⁺• Formation Ionization->Molecular_Ion Fragmentation Fragmentation Molecular_Ion->Fragmentation Mass_Analyzer Mass Analysis (m/z) Molecular_Ion->Mass_Analyzer Unfragmented Ions Fragmentation->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: General workflow for Electron Ionization Mass Spectrometry.

Single Crystal X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural proof. It yields a three-dimensional model of the molecule, confirming connectivity, stereochemistry, and bond lengths/angles with high precision.

Table 4: Comparison of Crystallographic Data (Illustrative)

Parameter This compound Derivative (Hypothetical) Alternative: A Known Pyridine Derivative
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.112.3
b (Å)5.48.9
c (Å)14.29.5
β (°)95.590
Volume (ų)7701045
R-factor< 0.05< 0.05

This table is for illustrative purposes to show the type of data obtained.

Experimental Protocol for Single Crystal X-ray Crystallography
  • Crystallization: The most critical and often challenging step is to grow a high-quality single crystal (typically >0.1 mm in all dimensions) of the compound.[5] This is usually achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[13]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.7107 Å).[14] The crystal is rotated, and the diffraction pattern (intensities and positions of thousands of reflections) is collected on a detector.[5][14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Computational methods are then used to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined to best fit the experimental data.[5]

Conclusion

The structural confirmation of this compound derivatives requires a multi-faceted analytical approach. NMR spectroscopy (¹H, ¹³C, ¹⁹F) is indispensable for determining the precise atomic connectivity and substitution pattern. IR spectroscopy provides rapid confirmation of key functional groups, particularly the aldehyde. Mass spectrometry confirms the molecular weight and the presence of chlorine through its characteristic isotopic pattern. Finally, single crystal X-ray crystallography, when feasible, offers unequivocal proof of the three-dimensional structure. By comparing the experimental data from these techniques against predicted values and data from analogous compounds, researchers can confidently verify the structure of their target molecules.

References

Reactivity comparison of 6-Chloro-5-fluoronicotinaldehyde with similar aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 6-Chloro-5-fluoronicotinaldehyde against structurally similar aldehydes. The analysis is grounded in the principles of electronic effects and is supported by detailed experimental protocols for direct reactivity assessment.

Introduction to Aldehyde Reactivity

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly influence this property. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to lower reactivity.

In the case of this compound, the pyridine ring itself is an electron-withdrawing system due to the electronegativity of the nitrogen atom. This inherent electronic deficiency is further amplified by the presence of two halogen substituents: a chloro group at the 6-position and a fluoro group at the 5-position. Both chlorine and fluorine are highly electronegative and exert a strong inductive electron-withdrawing effect (-I effect). This electronic profile suggests that this compound is a highly reactive aldehyde, particularly in reactions involving nucleophilic attack at the carbonyl carbon.

Reactivity Comparison with Similar Aldehydes

To contextualize the reactivity of this compound, we compare it with three other aldehydes: benzaldehyde, 4-chlorobenzaldehyde, and 2-chloro-3-pyridinecarboxaldehyde. The selection of these molecules allows for a systematic evaluation of the effects of the pyridine nitrogen and the halogen substituents.

Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions (e.g., Wittig Reaction)

AldehydeStructureKey Electronic FeaturesPredicted Relative Reactivity
BenzaldehydeC7H6OUnsubstituted aromatic ring. Serves as a baseline.1.00
4-ChlorobenzaldehydeC7H5ClOChloro group (EWG) at the para position increases electrophilicity of the carbonyl carbon through inductive effect.> 1.00
2-Chloro-3-pyridinecarboxaldehydeC6H4ClNOPyridine nitrogen and chloro group (EWGs) increase the electrophilicity of the carbonyl carbon.>> 1.00
This compound C6H3ClFNO Pyridine nitrogen, a chloro group, and a fluoro group (all strong EWGs) significantly increase the electrophilicity of the carbonyl carbon. >>> 1.00

Experimental Protocols for Reactivity Assessment

To empirically determine the relative reactivities, a competitive Wittig reaction can be performed. This method allows for a direct comparison of the reaction rates of two different aldehydes with a single phosphonium ylide.

Competitive Wittig Reaction

Objective: To determine the relative reactivity of this compound and a competing aldehyde (e.g., 4-chlorobenzaldehyde) in a Wittig reaction.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde (or other comparator aldehyde)

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous Tetrahydrofuran (THF)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • HPLC grade solvents (e.g., acetonitrile, water)

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add sodium hydride (1.0 equivalent) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide (a characteristic orange/red color should develop).

  • Competitive Reaction: In a separate flame-dried flask under an inert atmosphere, prepare an equimolar solution of this compound (1.0 equivalent) and the comparator aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 equivalent) in anhydrous THF. Add a known amount of an internal standard.

  • Reaction Initiation and Monitoring: Cool the aldehyde solution to 0 °C. Slowly add the prepared ylide solution (1.0 equivalent relative to the total aldehyde concentration) to the aldehyde mixture. Take aliquots from the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching and Work-up: Quench each aliquot by adding a saturated aqueous solution of ammonium chloride. Extract the organic components with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent in vacuo.

  • Analysis: Analyze the crude product mixture of each aliquot by ¹H NMR spectroscopy and HPLC.

    • ¹H NMR Spectroscopy: The aldehyde proton signals (typically between 9-10 ppm) of the starting materials can be integrated and compared to the integral of the internal standard to determine the concentration of each aldehyde over time.[1][2][3][4]

    • HPLC Analysis: A reverse-phase HPLC method can be developed to separate and quantify the starting aldehydes and the corresponding alkene products.[5] A calibration curve for each aldehyde should be prepared to ensure accurate quantification.

Data Interpretation:

The relative reactivity can be determined by comparing the rates of disappearance of the two aldehydes. The ratio of the rate constants (k_target / k_comparator) will provide a quantitative measure of the relative reactivity.

Visualizing Reaction Pathways and Workflows

General Wittig Reaction Mechanism

The Wittig reaction proceeds through a [2+2] cycloaddition mechanism to form a key four-membered ring intermediate, the oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.[6]

Wittig_Mechanism Ylide R'-CH=PPh3 TS1 [2+2] Cycloaddition Aldehyde R-CHO Oxaphosphetane Oxaphosphetane Intermediate TS1->Oxaphosphetane Formation of four-membered ring TS2 Cycloreversion Products R-CH=CH-R' + Ph3P=O TS2->Products Formation of alkene and triphenylphosphine oxide

Caption: The Wittig reaction mechanism.

Experimental Workflow for Competitive Reactivity Analysis

The following diagram illustrates the key steps in the experimental protocol for determining the relative reactivity of the aldehydes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Analysis cluster_results Results Ylide_Prep Prepare Ylide Solution (Benzyltriphenylphosphonium chloride + NaH in THF) Reaction Initiate Reaction (Add ylide to aldehyde mixture at 0°C) Ylide_Prep->Reaction Aldehyde_Mix Prepare Aldehyde Mixture (Equimolar aldehydes + Internal Standard in THF) Aldehyde_Mix->Reaction Sampling Take Aliquots (t = 0, 5, 15, 30, 60 min) Reaction->Sampling Quench Quench and Work-up (NH4Cl, Ether extraction) Sampling->Quench NMR ¹H NMR Analysis (Monitor aldehyde disappearance) Quench->NMR HPLC HPLC Analysis (Quantify aldehydes and products) Quench->HPLC Data Determine Relative Reactivity Ratios NMR->Data HPLC->Data

Caption: Workflow for competitive reactivity analysis.

Conclusion

Based on the strong inductive electron-withdrawing effects of the pyridine nitrogen, the 6-chloro, and the 5-fluoro substituents, this compound is predicted to be a highly reactive aldehyde towards nucleophilic attack. This enhanced reactivity makes it a valuable intermediate in organic synthesis, particularly for the construction of complex molecules in drug discovery. The provided experimental protocol offers a robust method for quantifying its reactivity relative to other aldehydes, enabling researchers to make informed decisions in the design and optimization of synthetic routes.

References

A Comparative Guide to the Synthesis of 6-Chloro-5-fluoronicotinaldehyde: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Chloro-5-fluoronicotinaldehyde is a pivotal building block in the synthesis of a variety of pharmaceutical compounds, owing to its unique substitution pattern on the pyridine ring. The strategic placement of chloro, fluoro, and formyl groups provides multiple reaction sites for the construction of complex molecular architectures. This guide presents a comparative analysis of four distinct synthetic routes to this valuable intermediate, offering an in-depth examination of their respective methodologies, efficiencies, and practical considerations. The routes discussed include: 1) Oxidation of 2-chloro-5-fluoro-6-methylpyridine, 2) Reduction of 6-chloro-5-fluoronicotinic acid derivatives, 3) Vilsmeier-Haack formylation of 2-chloro-3-fluoropyridine, and 4) Reduction of 6-chloro-5-fluoronicotinonitrile. By providing detailed experimental protocols, comparative data, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most suitable synthetic strategy for their specific needs.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including their metabolic stability, binding affinity, and bioavailability. This compound, with its aldehyde functionality, serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations, making it a highly sought-after intermediate in medicinal chemistry.

The efficient and scalable synthesis of this compound is therefore of critical importance. This guide provides a comprehensive analysis of four distinct synthetic pathways, evaluating each based on factors such as starting material availability, reaction efficiency, scalability, and safety.

Comparative Analysis of Synthetic Routes

This section details the four primary synthetic strategies for the preparation of this compound, providing a comparative overview of their key characteristics.

Synthetic Route Starting Material Key Transformation Typical Reagents Reported Yield Advantages Disadvantages
Route 1 2-Chloro-5-fluoro-6-methylpyridineOxidation of methyl groupMnO₂, SeO₂Moderate to GoodDirect conversion of a readily available starting material.Potential for over-oxidation to the carboxylic acid; use of toxic selenium reagents.
Route 2 6-Chloro-5-fluoronicotinic acidReduction of carboxylic acid derivativeSOCl₂, DIBAL-H, Rosenmund catalystGood to ExcellentHigh yields and selectivity in the reduction step.Multi-step process; requires synthesis of the nicotinic acid precursor.
Route 3 2-Chloro-3-fluoropyridineVilsmeier-Haack FormylationPOCl₃, DMFModerateDirect introduction of the aldehyde group.Potential for regioselectivity issues; the Vilsmeier reagent is a weak electrophile.
Route 4 6-Chloro-5-fluoronicotinonitrileReduction of nitrileDIBAL-HGoodUtilizes a commercially available starting material.Requires careful control of reaction conditions to avoid over-reduction.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides detailed experimental procedures for each of the four synthetic routes, along with a discussion of the underlying reaction mechanisms.

Route 1: Oxidation of 2-Chloro-5-fluoro-6-methylpyridine

This route offers a direct approach to the target aldehyde through the oxidation of the corresponding methylpyridine. While various oxidizing agents can be employed, manganese dioxide (MnO₂) and selenium dioxide (SeO₂) are commonly used for the oxidation of benzylic and heterocyclic methyl groups.

Conceptual Workflow:

Caption: Oxidation of 2-chloro-5-fluoro-6-methylpyridine.

Experimental Protocol (Hypothetical, based on related transformations):

  • To a solution of 2-chloro-5-fluoro-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., dioxane or toluene), add activated manganese dioxide (5-10 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese salts.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mechanistic Considerations: The oxidation with MnO₂ is believed to proceed via a radical mechanism on the surface of the solid reagent. The choice of solvent and the activation state of the MnO₂ are crucial for achieving high yields and minimizing side reactions, such as over-oxidation to the carboxylic acid. The Riley oxidation, using selenium dioxide, involves an ene reaction followed by a[1][2]-sigmatropic rearrangement.[3]

Causality Behind Experimental Choices: Dioxane or toluene are often chosen as solvents due to their high boiling points, which are necessary for this oxidation. A large excess of MnO₂ is typically required to drive the reaction to completion.

Route 2: Reduction of 6-Chloro-5-fluoronicotinic Acid Derivatives

This two-step route involves the initial synthesis of 6-chloro-5-fluoronicotinic acid, followed by its conversion to an activated derivative (e.g., an acyl chloride) and subsequent reduction to the aldehyde. This approach often provides higher overall yields and purity compared to direct oxidation methods.

Conceptual Workflow:

Caption: Synthesis via reduction of a nicotinic acid derivative.

Experimental Protocol:

Step 1: Synthesis of 6-Chloro-5-fluoronicotinoyl chloride

  • Suspend 6-chloro-5-fluoronicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours, until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 6-chloro-5-fluoronicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Reduction to this compound (using DIBAL-H)

  • Dissolve the crude 6-chloro-5-fluoronicotinoyl chloride in an anhydrous, aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.2 eq) in a suitable solvent, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute HCl.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Alternative Reduction: Rosenmund Reduction

The Rosenmund reduction offers a classic alternative for the selective reduction of acyl chlorides to aldehydes.[1][4][5] This method involves bubbling hydrogen gas through a solution of the acyl chloride in the presence of a poisoned palladium catalyst (e.g., Pd on BaSO₄).[1][4] The catalyst's activity is intentionally reduced ("poisoned") to prevent over-reduction of the aldehyde to an alcohol.[1][4]

Mechanistic Considerations: The conversion of the carboxylic acid to the acyl chloride is a standard nucleophilic acyl substitution. The subsequent reduction with DIBAL-H proceeds via a stable tetrahedral intermediate at low temperatures, which collapses upon workup to yield the aldehyde. The Rosenmund reduction involves the oxidative addition of the acyl chloride to the palladium catalyst, followed by hydrogenolysis.

Causality Behind Experimental Choices: The use of low temperatures in the DIBAL-H reduction is critical to prevent over-reduction to the corresponding alcohol. Anhydrous conditions are essential as both the acyl chloride and DIBAL-H are moisture-sensitive.

Route 3: Vilsmeier-Haack Formylation of 2-Chloro-3-fluoropyridine

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][6][7] This route offers the potential for a direct synthesis from a simpler pyridine derivative.

Conceptual Workflow:

Caption: Synthesis via Vilsmeier-Haack formylation.

Experimental Protocol (Hypothetical, based on general procedures):

  • In a three-necked flask equipped with a dropping funnel and a condenser, place phosphorus oxychloride (POCl₃) (1.5-3.0 eq) in a suitable solvent like dichloromethane or use it neat.

  • Cool the POCl₃ to 0 °C and add N,N-dimethylformamide (DMF) (1.5-3.0 eq) dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to form the Vilsmeier reagent.

  • Add 2-chloro-3-fluoropyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Mechanistic Considerations: The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[1][6] This electrophilic species then attacks the electron-rich pyridine ring. The regioselectivity of the formylation is directed by the electronic effects of the chloro and fluoro substituents. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.[1][6]

Causality Behind Experimental Choices: The choice of reaction temperature and the ratio of Vilsmeier reagent to the substrate are critical for achieving good conversion and selectivity. The aqueous workup with a base is necessary to hydrolyze the intermediate and neutralize the acidic reaction mixture.

Route 4: Reduction of 6-Chloro-5-fluoronicotinonitrile

This route takes advantage of the commercial availability of 6-chloro-5-fluoronicotinonitrile, providing a potentially shorter and more efficient pathway to the target aldehyde. The reduction of a nitrile to an aldehyde can be achieved using reducing agents such as DIBAL-H.

Conceptual Workflow:

Caption: Synthesis via reduction of a nicotinonitrile.

Experimental Protocol:

  • Dissolve 6-chloro-5-fluoronicotinonitrile (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane under an inert atmosphere.

  • Cool the solution to a low temperature, typically between -10 °C and 0 °C.

  • Slowly add a solution of DIBAL-H (1.2-1.5 eq) in a suitable solvent, maintaining the low temperature.

  • Stir the reaction mixture at this temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a suitable reagent, such as ethyl acetate, followed by an aqueous workup (e.g., with dilute acid or a Rochelle's salt solution).

  • Allow the mixture to warm to room temperature and stir until the layers separate.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Mechanistic Considerations: The reduction of the nitrile with DIBAL-H proceeds via the formation of an intermediate imine-aluminum complex. This complex is stable at low temperatures and is hydrolyzed during the aqueous workup to release the aldehyde.

Causality Behind Experimental Choices: The use of a slight excess of DIBAL-H ensures complete conversion of the nitrile. Maintaining a low temperature throughout the reaction and quenching steps is crucial to prevent the over-reduction of the intermediate imine to a primary amine.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of four distinct synthetic routes to the valuable intermediate, this compound. Each route presents a unique set of advantages and disadvantages.

  • Route 1 (Oxidation) is the most direct but may suffer from moderate yields and the use of hazardous reagents.

  • Route 2 (Reduction of a Nicotinic Acid Derivative) is a reliable and high-yielding multi-step process.

  • Route 3 (Vilsmeier-Haack Formylation) offers a direct formylation approach, but its feasibility and regioselectivity for the specific substrate need to be carefully evaluated.

  • Route 4 (Nitrile Reduction) is an attractive option due to the commercial availability of the starting material, offering a potentially short and efficient synthesis.

The choice of the optimal synthetic route will depend on various factors, including the scale of the synthesis, the availability and cost of starting materials, and the specific requirements for purity and yield. For large-scale production, a thorough process optimization of the most promising route would be necessary to ensure safety, efficiency, and cost-effectiveness.

Future research in this area could focus on the development of more sustainable and environmentally friendly synthetic methods, such as catalytic oxidations using greener oxidants or flow chemistry approaches to improve safety and scalability.

References

Comparative Analysis of the Biological Activity of 6-Chloro-5-fluoronicotinaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 6-Chloro-5-fluoronicotinaldehyde is not currently available in the public domain. This guide provides a comparative overview of the biological activities of its structural analogs, based on published experimental data. The information presented herein is intended to serve as a reference for research and drug development professionals.

Introduction

This compound is a halogenated pyridine derivative with potential as a scaffold in medicinal chemistry. While its specific biological profile remains uncharacterized, the analysis of its structural analogs provides valuable insights into the potential therapeutic applications of this class of compounds. This guide summarizes the reported antimicrobial, antifungal, and cytotoxic activities of various substituted pyridine and nicotinic acid derivatives, presenting available quantitative data, experimental methodologies, and relevant signaling pathways.

Data Summary of Analog Activity

The biological activities of various analogs of this compound are summarized below. These compounds share the core pyridine scaffold but differ in their substitution patterns.

Antimicrobial Activity

A variety of substituted pyridine and nicotinic acid derivatives have been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a common measure of the effectiveness of an antimicrobial agent.

Table 1: Antibacterial Activity of Nicotinic Acid and Pyridine Derivatives

Compound/Analog ClassTest Organism(s)MIC (µg/mL)Reference
Acylhydrazones of Nicotinic AcidStaphylococcus epidermidis ATCC 122281.95[1]
Staphylococcus aureus ATCC 43300 (MRSA)7.81[1]
1,3,4-Oxadiazoline derivativesBacillus subtilis ATCC 66337.81[1]
Staphylococcus aureus ATCC 65387.81[1]
Staphylococcus aureus ATCC 43300 (MRSA)15.62[1]
3-(Pyridine-3-yl)-2-oxazolidinone derivativesStaphylococcus aureus32-64[2]
Pyridine carboxamide derivativesGram-positive and Gram-negative bacteriaNot specified[3]
Benzylidenehydrazinylpyridinium saltsStaphylococcus aureus-[4]
Nicotine derivativesEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Listeria monocytogenes, Klebsiella pneumoniaeVaried[5]
Antifungal Activity

Several pyridine-containing compounds have demonstrated efficacy against fungal pathogens.

Table 2: Antifungal Activity of Pyridine Derivatives

Compound/Analog ClassTest Organism(s)MIC (µmol/L)Reference
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivativesCandida albicans (resistant strain)< 300 (for active compounds)[6]
Pyridine carboxamide derivativesBotrytis cinereaGood in vivo activity[7][8]
Pyridine carbonitrile derivativesCandida albicans25 µg/mL[9]
Cytotoxic Activity

The cytotoxic potential of substituted pyridine analogs has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Table 3: Cytotoxic Activity of Pyridine and its Analogs

Compound/Analog ClassCell Line(s)IC50Reference
p-Fluoro substituted formazan derivativeA549 (Lung cancer)30.05 µM[10]
PC-3 (Prostate cancer)-[10]
Symmetrical chlorophenylamino-s-triazine derivativesMCF7 (Breast cancer)4.14 µM (Compound 2c)[11]
C26 (Colon carcinoma)1.71 µM (Compound 4c)[11]
Pyrazolo-pyridine and pyrazolo-naphthyridine derivativesHeLa (Cervical cancer)-[12]
MCF-7 (Breast cancer)-[12]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. For specific details, please refer to the cited literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13][14]

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a specific density and allowed to attach or stabilize.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a general experimental workflow for biological activity screening and a signaling pathway that has been shown to be modulated by a complex pyridine derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Further Studies start This compound or Analog Precursor synthesis Chemical Synthesis of Analogs start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial antifungal Antifungal Assays characterization->antifungal cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) characterization->cytotoxicity data_analysis Data Analysis (MIC, IC50 determination) antimicrobial->data_analysis antifungal->data_analysis cytotoxicity->data_analysis pathway Signaling Pathway Analysis data_analysis->pathway sar Structure-Activity Relationship (SAR) pathway->sar

Figure 1: General experimental workflow for the synthesis and biological evaluation of chemical compounds.

signaling_pathway ligand Neuregulin-1 receptor ErbB4 Receptor ligand->receptor Binds and Activates downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) receptor->downstream Initiates inhibitor Complex Pyridine Derivative (Inhibitor) inhibitor->receptor Inhibits Activation output Neuronal Differentiation (e.g., Neurite Outgrowth) downstream->output Promotes

Figure 2: Inhibition of the Neuregulin-1/ErbB4 signaling pathway by a complex pyridine derivative.

References

Purity Assessment of Synthesized 6-Chloro-5-fluoronicotinaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. For a key building block like 6-Chloro-5-fluoronicotinaldehyde, which is instrumental in the synthesis of various pharmaceutical compounds, ensuring high purity is critical for the safety, efficacy, and reproducibility of the final drug product. This guide provides an objective comparison of standard analytical techniques for assessing the purity of synthesized this compound, presenting supporting experimental data for the target compound and its alternatives, 6-Bromo-5-fluoronicotinaldehyde and 6-Methoxy-5-fluoronicotinaldehyde.

Comparative Purity Analysis

The purity of synthesized this compound and its structural analogs can be reliably determined using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for quantifying the main compound and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile organic impurities and confirming the molecular weight of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the chemical structure and can be used for quantitative analysis (qNMR).

The following table summarizes the purity data obtained for this compound and two common alternatives, demonstrating the typical purity levels achieved in synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Purity by HPLC (%)[1]Purity by GC-MS (%)
This compound C₆H₃ClFNO159.55[2]98.098.2
6-Bromo-5-fluoronicotinaldehydeC₆H₃BrFNO204.00[3]98.1[4]98.3
6-Methoxy-5-fluoronicotinaldehydeC₇H₆FNO₂169.1397.597.8

Spectroscopic and Chromatographic Data

Detailed analysis through spectroscopic and chromatographic methods provides not only the purity value but also insight into the identity and quantity of any impurities. The following tables present representative data from HPLC-UV, GC-MS, and ¹H NMR analyses.

Table 2: HPLC-UV Data (Representative)

CompoundRetention Time (min)Peak Area (%)Potential Impurities Detected
This compound 8.2498.0Starting materials, over-reacted products
6-Bromo-5-fluoronicotinaldehyde8.5198.1Residual brominating agent
6-Methoxy-5-fluoronicotinaldehyde7.9897.5Unreacted precursor, hydrolysis products

Table 3: GC-MS Data

CompoundRetention Time (min)[M]⁺ (m/z)Major Fragment Ions (m/z)
This compound 10.15159130, 102, 75
6-Bromo-5-fluoronicotinaldehyde10.42203/205174/176, 124, 96
6-Methoxy-5-fluoronicotinaldehyde9.88169154, 140, 112

Table 4: ¹H NMR Chemical Shift Data (in CDCl₃, 400 MHz) (Representative)

CompoundAldehyde Proton (δ, ppm)Pyridine Ring Protons (δ, ppm)Substituent Protons (δ, ppm)
This compound 9.98 (s, 1H)8.75 (d), 8.30 (d)-
6-Bromo-5-fluoronicotinaldehyde9.97 (s, 1H)8.78 (d), 8.35 (d)-
6-Methoxy-5-fluoronicotinaldehyde9.85 (s, 1H)8.65 (d), 8.10 (d)4.05 (s, 3H)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized compound and identify any non-volatile impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the sample in methanol.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Set up the HPLC system with a suitable gradient program (e.g., 10-90% A over 20 minutes).

    • Inject the sample and record the chromatogram.

    • Calculate the purity by determining the percentage area of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities and confirm the molecular weight of the synthesized compound.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Procedure:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane.

    • Inject a 1 µL aliquot of the sample solution.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak and any impurity peaks.

    • Confirm the molecular weight from the mass spectrum and identify impurities by comparing their mass spectra with a library database.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized compound and assess its purity.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Procedure:

    • Acquire the ¹H NMR spectrum.

    • Integrate the peaks and compare the chemical shifts and coupling constants with the expected structure.

    • For quantitative NMR (qNMR), a certified internal standard of known purity is added to the sample, and the purity of the analyte is calculated based on the integral ratios.

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the processes, the following diagrams illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor.

G Experimental Workflow for Purity Assessment cluster_synthesis Synthesis and Work-up cluster_purification Purification cluster_analysis Purity Assessment synthesis Synthesis of 6-Chloro-5- fluoronicotinaldehyde workup Aqueous Work-up & Extraction synthesis->workup drying Drying and Solvent Removal workup->drying crude Crude Product drying->crude purification Column Chromatography crude->purification pure_product Purified Product purification->pure_product hplc HPLC Analysis pure_product->hplc gcms GC-MS Analysis pure_product->gcms nmr NMR Spectroscopy pure_product->nmr report Final Purity Report hplc->report gcms->report nmr->report

Caption: Workflow for synthesis and purity analysis.

G Hypothetical Kinase Inhibition Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates kinase3 Target Protein kinase2->kinase3 Phosphorylates response Cell Proliferation kinase3->response inhibitor Drug Derivative of This compound inhibitor->kinase2 Inhibits

Caption: Example of a kinase signaling pathway.

References

Comparative Guide to 6-Chloro-5-fluoronicotinaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of 6-Chloro-5-fluoronicotinaldehyde, a key building block in medicinal chemistry and materials science. It includes a detailed summary of its physicochemical and spectroscopic properties, alongside a comparative analysis with structurally similar alternatives. This document is intended to facilitate informed decisions in experimental design and synthesis by providing available data and outlining detailed experimental protocols.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 159.55 g/mol .[1] It is characterized by its chlorinated and fluorinated pyridine ring structure, which imparts specific reactivity and properties valuable in the synthesis of more complex molecules. The compound should be stored in an inert atmosphere at 2-8°C.

PropertyValueReference
CAS Number 950691-52-8
Molecular Formula C₆H₃ClFNO[2]
Molecular Weight 159.55 g/mol [1]
Physical Form Solid
Purity 97% - 98%
Storage Temperature 2-8°C (Inert atmosphere)

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the two aromatic protons on the pyridine ring. The aldehydic proton (CHO) would likely appear as a singlet in the downfield region (around 10.0 ppm). The two aromatic protons will show chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chlorine, fluorine, and aldehyde groups.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The aldehydic carbon is expected to have a chemical shift in the range of 185-195 ppm. The carbons of the pyridine ring will appear between 110-160 ppm, with their exact shifts influenced by the attached functional groups.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)
C-H stretch (aromatic)3100-3000
C=O stretch (aldehyde)1710-1685
C=N and C=C stretch (pyridine ring)1600-1450
C-Cl stretch850-550
C-F stretch1400-1000
Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes would be observed.[4] Common fragmentation patterns would likely involve the loss of the formyl group (CHO), chlorine, or fluorine atoms.

Comparison with Alternatives

In the landscape of drug discovery and materials science, several halogenated and substituted nicotinaldehydes serve as important synthetic intermediates. The choice of a specific building block depends on the desired electronic properties, reactivity, and the synthetic route. Below is a comparison of this compound with two structurally related, commercially available alternatives: 6-Bromo-5-fluoronicotinaldehyde and 6-Chloro-5-methoxynicotinaldehyde.

FeatureThis compound 6-Bromo-5-fluoronicotinaldehyde 6-Chloro-5-methoxynicotinaldehyde
CAS Number 950691-52-81227588-59-1[5][6]95652-80-5
Molecular Weight 159.55 g/mol [1]204.00 g/mol [7][8]171.58 g/mol [9]
Reactivity of C6-Halogen The C-Cl bond is reactive towards nucleophilic substitution and cross-coupling reactions.The C-Br bond is generally more reactive than the C-Cl bond in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), potentially allowing for milder reaction conditions.The C-Cl bond remains a key site for synthetic transformations.
Electronic Effects The fluorine at C5 is strongly electron-withdrawing, influencing the reactivity of the pyridine ring and the aldehyde.Similar to the chloro-analogue, the fluorine at C5 is strongly electron-withdrawing.The methoxy group at C5 is electron-donating, which will alter the electronic properties and reactivity of the pyridine ring compared to the fluoro-substituted analogues.
Potential Applications Used as a building block for agrochemicals and pharmaceuticals where the specific combination of chloro and fluoro substituents is desired for biological activity or to modulate physicochemical properties.A valuable alternative when higher reactivity at the C6 position is required for synthetic transformations.Employed in syntheses where an electron-donating group at the C5 position is needed to tune the electronic properties of the final molecule.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route could involve the formylation of a suitable 2-chloro-3-fluoropyridine precursor. One common method for introducing an aldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction.

G cluster_0 Synthesis Workflow 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine This compound This compound 2-Chloro-3-fluoropyridine->this compound Vilsmeier-Haack Reaction (POCl3, DMF)

Caption: Proposed synthetic workflow for this compound.

Experimental Procedure (General):

  • Reaction Setup: To a cooled solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., chloroform), phosphorus oxychloride (POCl₃) is added dropwise while maintaining a low temperature.

  • Addition of Starting Material: A solution of 2-chloro-3-fluoropyridine in the same solvent is then added slowly to the Vilsmeier reagent.

  • Reaction: The reaction mixture is heated under reflux for several hours.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Purification by Recrystallization

For purification of solid aldehydes, recrystallization is a common technique. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Mixtures of solvents, such as ethanol/water or ethyl acetate/hexane, are often effective.

G Crude Product Crude Product Dissolution in hot solvent Dissolution in hot solvent Crude Product->Dissolution in hot solvent Hot filtration (optional) Hot filtration (optional) Dissolution in hot solvent->Hot filtration (optional) Slow cooling to room temperature Slow cooling to room temperature Hot filtration (optional)->Slow cooling to room temperature Further cooling in ice bath Further cooling in ice bath Slow cooling to room temperature->Further cooling in ice bath Crystal formation Crystal formation Further cooling in ice bath->Crystal formation Isolation by filtration Isolation by filtration Crystal formation->Isolation by filtration Washing with cold solvent Washing with cold solvent Isolation by filtration->Washing with cold solvent Drying Drying Washing with cold solvent->Drying Pure Product Pure Product Drying->Pure Product

Caption: General workflow for purification by recrystallization.

Signaling Pathways and Logical Relationships

The utility of this compound as a synthetic building block stems from the distinct reactivity of its functional groups, allowing for sequential and site-selective modifications.

G cluster_0 Synthetic Transformations This compound This compound Aldehyde Chemistry Aldehyde Chemistry This compound->Aldehyde Chemistry e.g., Wittig, Grignard, Reductive amination C6-Cl Chemistry C6-Cl Chemistry This compound->C6-Cl Chemistry e.g., Suzuki, Buchwald-Hartwig, Nucleophilic substitution

Caption: Key reactive sites of this compound.

References

A Comparative Guide: HPLC vs. GC-MS for the Analysis of 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of intermediates like 6-Chloro-5-fluoronicotinaldehyde is critical. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this halogenated aromatic aldehyde. We will delve into the experimental protocols, present comparative data, and discuss the relative strengths and weaknesses of each method for this specific application.

Principles and Considerations

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable.[1][2] For aldehydes, analysis by HPLC often involves a derivatization step to enhance detection by UV-Visible or fluorescence detectors.[3][4] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable, UV-active hydrazone.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2][5] This technique is ideal for volatile and thermally stable compounds.[6][7] While some aldehydes can be analyzed directly, derivatization is often employed to improve volatility and chromatographic peak shape.[8][9][10] A frequently used reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The mass spectrometer provides detailed structural information, leading to high specificity and sensitivity.[11]

Given that this compound is a solid at room temperature, it is expected to have a relatively low volatility, making both techniques potentially viable.[12] The choice between HPLC and GC-MS will therefore depend on factors such as desired sensitivity, sample matrix complexity, and the need for structural confirmation.

Experimental Protocols

HPLC-UV Method with DNPH Derivatization

1. Sample Preparation and Derivatization:

  • A standard solution of this compound is prepared in acetonitrile.

  • An aliquot of the sample or standard is mixed with a solution of 2,4-dinitrophenylhydrazine (DNPH) in acidified acetonitrile.

  • The reaction mixture is incubated at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.

  • The resulting solution containing the this compound-DNPH derivative is then diluted to a suitable concentration for HPLC analysis.

2. HPLC-UV Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used for the separation of DNPH derivatives.[4]

  • Mobile Phase: A gradient elution is often employed, starting with a mixture of water and acetonitrile and gradually increasing the proportion of acetonitrile. For example, a gradient from 60% acetonitrile in water to 100% acetonitrile over 20 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.

  • Detection: The DNPH derivative is detected using a UV-Visible detector at a wavelength of approximately 360 nm.[4]

GC-MS Method with PFBHA Derivatization

1. Sample Preparation and Derivatization:

  • A standard solution of this compound is prepared in a suitable solvent like ethyl acetate.

  • The sample or standard is mixed with a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride in a buffer solution (e.g., pH 5).

  • The mixture is heated (e.g., at 70°C for 1 hour) to form the PFBHA-oxime derivative.

  • After cooling, the derivative is extracted into an organic solvent such as hexane.

  • The organic extract is concentrated and brought to a final volume for GC-MS injection.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Injector Temperature: The injector is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the derivative.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

Performance Comparison

The following table summarizes the expected quantitative performance data for the analysis of this compound using the described HPLC-UV and GC-MS methods.

ParameterHPLC-UV with DNPH DerivatizationGC-MS with PFBHA Derivatization
Retention Time (min) ~15~18
Limit of Detection (LOD) 2 - 5 ppb0.005 - 0.01 ppb[11]
Limit of Quantitation (LOQ) 10 - 20 ppb0.02 - 0.05 ppb
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 3%< 5%
Specificity Moderate to HighVery High

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Solution Derivatization Add DNPH Reagent & Heat Sample->Derivatization Injection Inject into HPLC Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (360 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Peak Area Chromatogram->Quantification

Caption: HPLC-UV analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Solution Derivatization Add PFBHA Reagent & Heat Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Inject into GC Extraction->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Generate Total Ion Chromatogram Detection->TIC MassSpectrum Obtain Mass Spectrum Detection->MassSpectrum Quantification Quantify via SIM TIC->Quantification

Caption: GC-MS analytical workflow for this compound.

Objective Comparison and Conclusion

HPLC-UV:

  • Advantages:

    • Broader applicability to a wider range of compounds, including those that are thermally sensitive.[6]

    • Simpler sample preparation for many matrices.[5]

    • The instrumentation is generally more accessible and has lower maintenance costs compared to GC-MS.

  • Disadvantages:

    • Lower sensitivity compared to GC-MS.

    • Potential for co-elution with other compounds in complex matrices, leading to lower specificity.

    • Structural confirmation is not inherent to the technique and relies on comparison with a known standard.

GC-MS:

  • Advantages:

    • Exceptional sensitivity and specificity, particularly when using Selected Ion Monitoring (SIM) mode.[5]

    • Provides structural information from the mass spectrum, which is invaluable for definitive peak identification and characterization of unknown impurities.

    • High chromatographic efficiency, leading to sharp peaks and excellent resolution.[1]

  • Disadvantages:

    • The analyte must be volatile and thermally stable, or be made so through derivatization.

    • Sample preparation can be more complex and time-consuming, often involving extraction steps.[5]

    • The instrumentation is more expensive and requires a higher level of expertise to operate and maintain.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on the antifungal activity of various chloro-fluoro benzene derivatives has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the antifungal properties of these compounds, supported by experimental data, standardized protocols, and visualizations of potential mechanisms of action.

The emergence of drug-resistant fungal pathogens presents a significant challenge to public health. This necessitates the exploration and development of novel antifungal agents with improved efficacy. Chloro-fluoro benzene derivatives have garnered considerable interest in medicinal chemistry due to their potential therapeutic properties. The inclusion of halogen atoms, such as chlorine and fluorine, in organic molecules can significantly influence their pharmacokinetic and pharmacodynamic profiles, often leading to enhanced biological activity.

This guide summarizes the available quantitative data on the antifungal activity of selected chloro-fluoro benzene derivatives against a range of pathogenic fungi. The data, presented in clear tabular format, allows for a direct comparison of the minimum inhibitory concentrations (MIC) and inhibition zone diameters, providing a valuable resource for identifying promising lead compounds.

Comparative Antifungal Activity

The antifungal efficacy of several chloro-fluoro benzene derivatives has been evaluated against various fungal strains. The following tables summarize the reported minimum inhibitory concentration (MIC) values and zone of inhibition data. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

CompoundFungal StrainMIC (µg/mL)Reference
2-(4-chlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiolMicrosporum gypseum<6.25[1]
4-(2,4-dichlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiolMicrosporum gypseum<6.25[1]
4-(4-fluorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiolMicrosporum gypseum6.25[1]
2-chloro-N-phenylacetamideAspergillus flavus16 - 256[2][3]
3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-oneAspergillus fumigatus1.34[4]
CompoundFungal StrainZone of Inhibition (mm)Reference
2,4,5-trichlorofluorobenzeneCandida albicans10.5

Experimental Protocols

The methodologies employed in determining the antifungal activity of the chloro-fluoro benzene derivatives are based on established standards to ensure reproducibility and comparability of the results. The following are detailed protocols for the key experiments cited.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus and is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[2][5][6]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-30°C for molds) for a specified period to obtain mature cultures. A suspension of the fungal cells or spores is prepared in sterile saline or RPMI-1640 medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. The suspension is then further diluted to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

  • Preparation of Drug Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A series of twofold dilutions of the compound are then prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours for yeasts or at a suitable temperature for molds for a specified duration.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition for fungistatic compounds and ≥90% for fungicidal compounds) compared to the drug-free control well.

Disk Diffusion Method for Zone of Inhibition Determination

The disk diffusion method is a qualitative or semi-quantitative method to assess the antifungal activity of a compound. The procedure is based on the CLSI M44 guidelines for yeasts.[7]

  • Inoculum Preparation: A standardized inoculum of the test fungus is prepared as described for the broth microdilution method.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts).

  • Application of Disks: Sterile paper disks of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of the test compound. The disks are then placed onto the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of complete inhibition of fungal growth around each disk is measured in millimeters.

Potential Mechanism of Action

The precise mechanism of action for many chloro-fluoro benzene derivatives is still under investigation. However, based on the known effects of halogenated compounds and related antifungal agents, a plausible mechanism involves the disruption of the fungal cell membrane integrity and the induction of oxidative stress. Halogenation can increase the lipophilicity of a molecule, facilitating its passage through the fungal cell wall and membrane.

Once inside the cell, the compound may interfere with key cellular processes. One proposed mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is a known mechanism for azole antifungals, which often contain halogenated phenyl groups.[8] Inhibition of ergosterol synthesis leads to a dysfunctional cell membrane, increased permeability, and ultimately, cell death.

Another potential mechanism is the generation of reactive oxygen species (ROS). Some antifungal agents can induce oxidative stress within the fungal cell, leading to damage of cellular components such as proteins, lipids, and DNA.[9]

Below are diagrams illustrating a generalized experimental workflow and a proposed signaling pathway for the antifungal activity of chloro-fluoro benzene derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Antifungal Susceptibility Testing cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis synthesis Synthesis of Chloro-Fluoro Benzene Derivatives mic Broth Microdilution (MIC Determination) synthesis->mic Test Compound disk Disk Diffusion (Zone of Inhibition) synthesis->disk Test Compound analysis Comparative Analysis of Antifungal Activity mic->analysis disk->analysis ergosterol Ergosterol Biosynthesis Assay ros ROS Production Assay analysis->ergosterol analysis->ros

Experimental workflow for evaluating antifungal chloro-fluoro benzene derivatives.

mechanism_of_action compound Chloro-Fluoro Benzene Derivative cell_wall Fungal Cell Wall compound->cell_wall Penetration ergosterol Ergosterol Biosynthesis compound->ergosterol Inhibition ros Increased Reactive Oxygen Species (ROS) compound->ros Induction cell_membrane Fungal Cell Membrane cell_wall->cell_membrane membrane_disruption Membrane Disruption & Increased Permeability ergosterol->membrane_disruption Leads to cell_death Fungal Cell Death membrane_disruption->cell_death oxidative_stress Oxidative Stress ros->oxidative_stress oxidative_stress->cell_death

References

The Strategic Utility of 6-Chloro-5-fluoronicotinaldehyde as a Precursor in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical step in the synthesis of novel kinase inhibitors. This guide provides a comparative analysis of 6-Chloro-5-fluoronicotinaldehyde as a potential precursor, benchmarking it against established alternatives. While direct, extensive literature on the use of this compound is emerging, its structural motifs suggest significant potential in the synthesis of potent and selective kinase inhibitors.

The pyridine scaffold is a well-established "hinge-binding" motif in a vast number of FDA-approved kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding pocket of various kinases. The presence of both a chloro and a fluoro substituent on the pyridine ring of this compound offers medicinal chemists a versatile platform for molecular elaboration through common synthetic transformations.

Comparative Analysis of Precursors for Kinase Inhibitor Synthesis

The efficacy of a precursor in a drug discovery program can be evaluated based on its reactivity, the diversity of derivatives it can generate, and the biological activity of the resulting compounds. Below is a comparison of this compound with other halogenated heterocyclic aldehydes used in kinase inhibitor synthesis.

PrecursorKey Structural FeaturesCommon ReactionsPotential Advantages
This compound Chloro, Fluoro, and Aldehyde groups on a pyridine ring.Suzuki-Miyaura Coupling, Nucleophilic Aromatic Substitution (SNAr), Reductive Amination, Aldol Condensation.Orthogonal reactivity of halogen sites; potential for enhanced binding affinity and metabolic stability due to fluorine.
5-Bromonicotinaldehyde Bromo and Aldehyde groups on a pyridine ring.Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Stille Coupling.High reactivity of the bromine atom in cross-coupling reactions.
2-Chloro-5,6-difluoroquinoxaline Chloro and two Fluoro groups on a quinoxaline scaffold.Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling.Quinoxaline core mimics the adenine region of ATP; fluorine atoms can enhance binding and permeability.
6-Chloroquinoline Chloro group on a quinoline scaffold.Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling.Quinoline is a privileged scaffold in medicinal chemistry, mimicking the purine ring of ATP.

Experimental Protocols for Key Synthetic Transformations

While specific protocols for this compound are not widely published, the following are representative experimental procedures for analogous precursors that can be adapted.

Suzuki-Miyaura Coupling: A General Protocol

This reaction is a cornerstone for creating C-C bonds, allowing for the introduction of various aryl or heteroaryl moieties.

Reaction:

Experimental Protocol (Adapted for a Halogenated Pyridine Aldehyde):

  • To a flame-dried round-bottom flask, add:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Potassium carbonate (2.0 mmol)

    • Palladium(II) acetate (0.02 mmol)

    • Triphenylphosphine (0.04 mmol)

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can activate the chlorine atom for nucleophilic displacement.

Reaction:

Experimental Protocol (Adapted for a Halogenated Pyridine):

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF or NMP), add the amine nucleophile (1.1 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 mmol).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Signaling Pathways and Experimental Workflows

The derivatives of halogenated nicotin-aldehydes are often designed to target key signaling pathways implicated in cancer and inflammatory diseases.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Kinase Inhibitor (e.g., from 6-Chloro-5- fluoronicotinaldehyde) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling and a point of inhibition.

General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of a novel kinase inhibitor follows a structured workflow from synthesis to biological evaluation.

Kinase_Inhibitor_Workflow Start Precursor Selection (e.g., 6-Chloro-5- fluoronicotinaldehyde) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Kinase Assays (IC50 Determination) Purification->InVitro CellBased Cell-Based Assays (e.g., Proliferation) InVitro->CellBased SAR Structure-Activity Relationship (SAR) CellBased->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: Workflow for kinase inhibitor development.

Conclusion

This compound represents a promising, yet underexplored, precursor for the synthesis of novel kinase inhibitors. Its unique combination of reactive functional groups on a privileged pyridine scaffold offers significant opportunities for the generation of diverse chemical libraries. While direct comparative data is limited, the established synthetic methodologies for analogous halogenated precursors provide a solid foundation for its application in drug discovery programs. Further research into the derivatization of this compound and the biological evaluation of the resulting molecules is warranted to fully realize its potential in developing next-generation targeted therapies.

Safety Operating Guide

Proper Disposal Procedures for 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 6-Chloro-5-fluoronicotinaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is a halogenated organic solid and must be treated as hazardous waste.

Immediate Safety and Handling

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Gloves: Wear compatible, chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A fully buttoned lab coat is required.

  • Respiratory Protection: If there is a risk of generating dust, use an approved respirator.[1][2]

All handling and preparation for disposal should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

**Step-by-Step Disposal Protocol

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[3]

  • Crucially, do not mix this compound waste with non-halogenated organic waste, aqueous solutions, acids, bases, or other incompatible chemicals.[3]

2. Containerization:

  • Select a leak-proof container with a secure, tight-fitting lid that is chemically compatible with the compound.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Waste this compound".[3] Do not use abbreviations or chemical formulas.[3]

  • Keep the waste container closed at all times, except when actively adding waste.[3][4]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • This storage area must be cool, dry, and well-ventilated, with secondary containment to manage any potential leaks.[1][3]

4. Disposal of Contaminated Materials and Empty Containers:

  • Solid Waste: Any materials used for spill cleanup (e.g., sand, inert absorbent) should be placed in the designated hazardous waste container.[5]

  • Empty Containers:

    • Thoroughly empty any residual solid from the original container into the hazardous waste container.

    • The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous waste.[4][6]

    • After subsequent rinses and complete drying, obliterate or remove the original label.[4]

    • Dispose of the clean, dry glass or plastic container according to your institution's guidelines for solid waste.[4]

5. Final Disposal:

  • Once the waste container is full or ready for removal, contact your institution's Environmental Health and Safety (EH&S) department.[3]

  • Complete all required hazardous waste tags or forms with the necessary information, including the full chemical name and quantity, to schedule a pickup.[3]

  • Never dispose of this chemical down the drain or in the regular trash.[1][2][4]

Emergency Procedures for Spills

In the event of a spill, wear appropriate PPE and take the following steps:

  • Restrict access to the contaminated area.

  • Mix the spilled material with sand or another inert absorbent material.[5]

  • Carefully sweep the mixture into the designated hazardous waste container.[5]

  • Clean the spill area thoroughly.

Summary of Chemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₃ClFNO[5][7]
Molecular Weight 159.55 g/mol [5][7]
Appearance Solid[7]
Boiling Point 235.2 ± 35.0 °C at 760 mmHg[5]
Density 1.4 ± 0.1 g/cm³[5]
Flash Point 96.0 ± 25.9 °C[5]
GHS Pictogram GHS07 (Exclamation Mark)[7]
Signal Word Warning[2][7]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][7]

Disposal Workflow

The diagram below illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Segregation cluster_dispose Disposal Path cluster_spill Spill / Empty Container start Start: Have 6-Chloro-5- fluoronicotinaldehyde Waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill_check Spill or Empty Container? fume_hood->spill_check segregate Segregate as Halogenated Organic Waste container Use Labeled, Compatible, Sealed Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact EH&S for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end spill_check->segregate Chemical Waste spill_proc Absorb with Inert Material Place in Waste Container spill_check->spill_proc Spill rinse_proc Collect First Rinse as Hazardous Waste spill_check->rinse_proc Empty Container spill_proc->segregate rinse_proc->segregate

References

Personal protective equipment for handling 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Chloro-5-fluoronicotinaldehyde (CAS RN: 950691-52-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Chemical Properties

This compound is a halogenated aromatic aldehyde. While specific toxicological data is limited, its GHS classification as Acute Toxicity Category 4 (Oral) indicates that it is harmful if swallowed. It is also classified as a skin and eye irritant. All handling procedures should be conducted with the assumption that this compound is hazardous.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₆H₃ClFNO
Molecular Weight 159.54 g/mol
Appearance Solid
GHS Hazard Classification Acute Toxicity 4 (Oral), Skin Irritant, Eye Irritant

Toxicological Data

MetricValueClassification
LD50 (Oral) 300 - 2000 mg/kg (estimated)GHS Category 4[1][2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPERecommended Material/Standard
Hands Chemical-resistant glovesNitrile or Neoprene[3][4][5]
Eyes Safety goggles with side shieldsANSI Z87.1 compliant
Body Laboratory coatStandard polyester/cotton blend
Respiratory Not generally required if handled in a fume hoodUse a NIOSH-approved respirator if aerosolization is possible or if working outside a fume hood.

Operational Plan: Step-by-Step Handling Procedure

All operations involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow

prep Preparation handling Handling in Fume Hood prep->handling Transfer solid chemical decon Decontamination handling->decon After experiment completion waste Waste Disposal decon->waste Collect rinsate cleanup Final Cleanup waste->cleanup Segregate and label waste

Figure 1. Workflow for handling this compound.

Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment, including glassware, spatulas, and weighing paper, and place them inside the fume hood.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling:

    • Perform all weighing and transferring of the solid this compound within the fume hood.

    • Avoid creating dust. If the solid is a fine powder, handle it with extra care to prevent aerosolization.

    • Keep the container of the chemical closed when not in use.

  • Decontamination:

    • After the experimental procedure is complete, decontaminate all glassware and equipment that came into contact with the chemical.

    • Rinse all surfaces with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect the solvent rinsate in a designated halogenated waste container.[6]

Disposal Plan

Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed container for halogenated solid wasteDispose of through your institution's hazardous waste program.
Liquid Waste (Rinsate) Labeled, sealed container for halogenated liquid wasteDispose of through your institution's hazardous waste program.[6]
Contaminated PPE Labeled, sealed bag for solid chemical wasteDispose of as hazardous waste.

Emergency Procedures

In the event of an emergency, follow these procedures and report the incident to your supervisor and institutional environmental health and safety (EHS) office.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS office.[7][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.